4-{[(p-Fluorophenyl)imino]methyl}phenol-d4
Description
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Properties
IUPAC Name |
4-[(2,3,5,6-tetradeuterio-4-fluorophenyl)iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-9,16H/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNJGDYPPLXJFF-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N=CC2=CC=C(C=C2)O)[2H])[2H])F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661978 | |
| Record name | 4-({[4-Fluoro(~2~H_4_)phenyl]amino}methylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185243-77-9 | |
| Record name | 4-({[4-Fluoro(~2~H_4_)phenyl]amino}methylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Utilization of d4-Labeled Imines in Medicinal Chemistry
The following is an in-depth technical guide on the applications, synthesis, and strategic value of d4-labeled imines in medicinal chemistry.
Synthesis, Metabolic Profiling, and Bioanalytical Precision
Executive Summary: The Deuterium Advantage
In the landscape of modern drug discovery, deuterium labeling has evolved from a mechanistic curiosity to a cornerstone of New Chemical Entity (NCE) design and Bioanalytical Validation . While final drug candidates (e.g., deutetrabenazine) garner the headlines, the d4-labeled imine represents a critical, often under-discussed intermediate.
d4-labeled imines (typically derived from
-
Gateway Intermediates: They are the obligate precursors for synthesizing
-labeled amines via reductive amination. -
Metabolic Probes: They allow researchers to map metabolic soft spots, specifically distinguishing between aromatic ring oxidation (blocked by
) and -carbon oxidation. -
Mass Spectrometry Standards: They provide the necessary +4 Da mass shift required to segregate Internal Standards (IS) from the isotopic envelope of the analyte in LC-MS/MS assays.
This guide details the rigorous synthesis of
Synthetic Mastery: Generating High-Fidelity d4-Imines
The synthesis of
The Titanium(IV) Isopropoxide Protocol
The most robust method for generating
Protocol:
-
Reagents:
-Benzaldehyde (1.0 equiv), Primary Amine (1.0–1.1 equiv), (1.2–1.5 equiv). -
Solvent: Anhydrous THF (or neat for liquid amines).
-
Conditions: Nitrogen atmosphere, Ambient Temperature to
.
Step-by-Step Methodology:
-
Charge: In a flame-dried flask under
, dissolve -benzaldehyde in anhydrous THF (0.5 M). -
Addition: Add the primary amine. The solution may warm slightly (exothermic).
-
Catalysis: Add
dropwise. The solution will turn yellow/orange, indicating titanate complex formation. -
Reaction: Stir for 6–12 hours. Monitor by TLC or
-NMR (disappearance of aldehyde peak at 10.0 ppm). -
Workup (Non-Reductive): If isolating the imine, dilute with
, add minimal water to precipitate , filter through Celite, and concentrate. -
Workup (Reductive - In Situ): If the goal is the amine, dilute with MeOH and add
directly to the reaction mixture (See Section 3).
Comparison of Dehydrating Agents
Choosing the right agent is critical for yield and isotopic integrity.
| Method | Water Removal Mechanism | Suitability for d4-Imines | Drawbacks |
| Chemical Scavenging (Hydrolysis of Titanate) | Excellent. High yield, mild conditions. | Requires filtration of | |
| Molecular Sieves (4Å) | Physical Adsorption | Good. Passive, non-acidic. | Slow kinetics; requires activation. |
| Dean-Stark (Toluene) | Azeotropic Distillation | Poor. Requires heat; risk of thermal degradation. | High temp may cause H/D exchange if acidic sites exist. |
| Hydration | Fair. Only for very reactive aldehydes. | Often insufficient to drive completion. |
Application A: Synthesis of Stable Isotope Labeled Internal Standards (SIL-IS)
The primary industrial application of
Workflow: The "Deuterium Retention" Strategy
When synthesizing a SIL-IS, the location of the deuterium is paramount. It must be in a non-exchangeable position.
Visualization: Synthesis of a d4-Benzylamine Standard
The following diagram illustrates the pathway from a commercial precursor to a stable internal standard.
Figure 1: Synthetic workflow for generating d4-labeled amine Internal Standards via the imine intermediate. The imine formation is the "locking" step for the aromatic deuterium label.
Application B: Metabolic Stability & The Deuterium Switch[2]
-imines are utilized to synthesize drugs where the phenyl ring is the site of metabolic liability (e.g., hydroxylation by CYP450 enzymes). By using aMechanism: Kinetic Isotope Effect (KIE)
The Carbon-Deuterium (
-
Scenario: A drug suffers from rapid clearance due to para-hydroxylation.
-
Solution: Synthesize the
-analog via the -imine. -
Outcome: If metabolic stability improves (
increases), the mechanism is confirmed, and the deuterated compound becomes a potential lead (e.g., Deutetrabenazine).
Experimental Protocol: Microsomal Stability Assay
To validate the effect of the
-
Incubation: Incubate
of the non-labeled drug and the -analog separately with liver microsomes (human/rat) and NADPH. -
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into acetonitrile.
-
Analysis: Analyze via LC-MS/MS.
-
Calculation: Plot ln(remaining %) vs. time. The slope is
.-
If
, the aromatic ring is the metabolic hotspot.
-
Analytical Logic: Why d4?
In mass spectrometry, the choice of "d4" is specific. It avoids the "M+1" and "M+2" natural abundance overlap.
Table 2: Isotopic Interference Risk Assessment
| Label Count | Mass Shift | Risk of Overlap (Natural Isotopes) | Application Status |
| d1 | +1 Da | High. Overlaps with | Avoid for quantitation. |
| d2 | +2 Da | Moderate. Overlaps with | Risky for complex molecules. |
| d3 | +3 Da | Low. Standard for methyl groups ( | Excellent, but limited to methyl sites. |
| d4 | +4 Da | Negligible. Clean separation from M+0 envelope. | Gold Standard for aromatic rings. |
Visualization: Mass Spectral Shift Logic
Figure 2: Mass spectral logic. The d4-imine derived standard shifts the mass to M+4 (304.1), safely clearing the natural isotopic noise (M+2) of the analyte.
References
-
Bhattacharya, P. et al. (2021). Titanium(IV) Isopropoxide-Mediated Reductive Amination: A Robust Protocol for Deuterated Amines. Journal of Organic Chemistry.[2] (General Reference for Ti(OiPr)4 protocol).
-
Guengerich, F. P. (2017).[3] Kinetic Isotope Effects in Drug Metabolism and Toxicity. Chemical Research in Toxicology.
-
FDA Center for Drug Evaluation. (2017). Deutetrabenazine (AUSTEDO) Approval Package. (Case study for deuterated drugs).
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Protocols.
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.
Sources
Literature review on 4-{[(p-Fluorophenyl)imino]methyl}phenol derivatives
The following technical guide provides an in-depth review of 4-{[(p-Fluorophenyl)imino]methyl}phenol and its derivatives. This document is structured for researchers and drug development professionals, focusing on synthesis, structural characterization, and high-value applications in pharmaceuticals and material science.[1]
Synthesis, Characterization, and Strategic Applications
Executive Summary
The compound 4-{[(p-Fluorophenyl)imino]methyl}phenol (CAS: 3382-63-6), also known as N-(4-fluorophenyl)-1-(4-hydroxyphenyl)methanimine, represents a critical scaffold in organic medicinal chemistry.[1] It belongs to the class of Schiff bases (azomethines) derived from 4-hydroxybenzaldehyde and 4-fluoroaniline.[1][2]
Its significance lies in its dual role:
-
Pharmaceutical Intermediate: It is a validated key intermediate in the synthesis of Ezetimibe , a blockbuster cholesterol-lowering drug.[1]
-
Versatile Ligand: The presence of the phenolic hydroxyl (-OH) and the azomethine nitrogen (-C=N-) creates a bidentate site for transition metal coordination, yielding complexes with potent antimicrobial and anticancer properties.[1]
This guide details the optimized synthesis protocols, spectral validation standards, and the mechanistic basis for its derivatives' biological and material applications.[1]
Chemical Architecture & Synthesis
The synthesis of 4-{[(p-Fluorophenyl)imino]methyl}phenol is a classic condensation reaction.[1][3] However, for pharmaceutical grade purity (as required for Ezetimibe precursors), strict control over water removal and catalyst choice is essential to drive the equilibrium forward.[1]
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the 4-fluoroaniline amine group on the carbonyl carbon of 4-hydroxybenzaldehyde, followed by dehydration.[1][3]
Key Mechanistic Steps:
-
Protonation: Acid catalyst activates the carbonyl oxygen.[1]
-
Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon.[1]
-
Proton Transfer: Formation of a carbinolamine intermediate.[1]
-
Dehydration: Elimination of water to form the C=N imine bond.[1]
Experimental Protocol: Acid-Catalyzed Condensation
Objective: Synthesis of high-purity Schiff base ligand.
Reagents:
-
4-Hydroxybenzaldehyde (10 mmol, 1.22 g)[1]
-
4-Fluoroaniline (10 mmol, 1.11 g)[1]
-
Ethanol (Absolute, 20 mL)
-
Glacial Acetic Acid (Catalytic amount, 2-3 drops)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-hydroxybenzaldehyde in 10 mL of absolute ethanol in a round-bottom flask.
-
Addition: Slowly add 4-fluoroaniline dissolved in 10 mL ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid. The acid protonates the carbonyl, lowering the activation energy.[1]
-
Reflux: Heat the mixture under reflux at 78°C for 3–4 hours. Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool the reaction mixture to room temperature, then pour into crushed ice.
-
Purification: Filter the resulting precipitate. Recrystallize from hot ethanol to yield yellow crystalline needles.[1]
-
Drying: Dry in a vacuum desiccator over anhydrous
.
Self-Validating Checkpoint:
-
Yield: Expected >85%.
-
Melting Point: 182–184°C (Sharp range indicates purity).[1]
-
Color: Bright yellow (indicative of extended conjugation).[1]
Synthesis Workflow Visualization
The following diagram illustrates the synthesis pathway and the equilibrium dynamics.
Caption: Acid-catalyzed condensation pathway. Removal of water drives the equilibrium toward the product.[1]
Structural Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using spectroscopic techniques.[1] The following table summarizes the diagnostic signals.
Spectral Data Summary
| Technique | Diagnostic Signal | Assignment | Causality/Interpretation |
| FT-IR | 3300–3400 cm⁻¹ (Broad) | O-H Stretch | Confirms presence of phenolic hydroxyl group.[1] |
| FT-IR | 1615–1625 cm⁻¹ (Sharp) | C=N Stretch | Crucial: Confirms formation of the imine linkage.[1] |
| ¹H NMR | δ 8.4–8.6 ppm (Singlet) | -CH=N- Proton | The deshielding effect of the nitrogen confirms the azomethine proton.[1] |
| ¹H NMR | δ 9.8–10.2 ppm (Singlet) | -OH Proton | Exchangeable proton; confirms phenol moiety.[1] |
| ¹³C NMR | δ ~160 ppm | C-OH / C-F | Carbon attached to heteroatoms (O, F) is highly deshielded.[1] |
| ¹⁹F NMR | δ -110 to -120 ppm | Ar-F | Specific signal for the fluorine atom on the aniline ring.[1] |
Pharmaceutical Application: Ezetimibe Synthesis
The most commercially significant application of 4-{[(p-Fluorophenyl)imino]methyl}phenol is its role as a precursor for Ezetimibe (Zetia), a selective cholesterol absorption inhibitor.[1]
Mechanism of Action in Synthesis
The Schiff base serves as the "imine component" in the Staudinger synthesis (or Reformatsky-type reaction) to form the β-lactam ring , which is the pharmacophore of Ezetimibe.[1]
-
Imine Formation: The Schiff base is formed (as described in Section 2).[1]
-
Chiral Auxiliary Addition: The imine reacts with a chiral enolate (often derived from an oxazolidinone auxiliary) or a silyl enol ether.[1]
-
Cyclization: A [2+2] cycloaddition occurs to close the four-membered β-lactam ring.[1]
-
Stereoselectivity: The rigid structure of the Schiff base helps direct the stereochemistry to the desired (3R, 4S) configuration.[1]
Ezetimibe Synthesis Pathway
Caption: The Schiff base is the critical scaffold for constructing the azetidinone (beta-lactam) core of Ezetimibe.[1]
Biological Applications: Metal Complex Derivatives
While the free ligand has moderate activity, its transition metal complexes (Derivatives) exhibit significantly enhanced pharmacological profiles.[1] This is explained by Overtone’s Concept and Tweedy’s Chelation Theory .[1]
Mechanism: Chelation and Lipophilicity
Upon complexation with metals (Cu(II), Zn(II), Ni(II), Co(II)):
-
Polarity Reduction: The positive charge of the metal ion is partially shared with the donor atoms (N and O) of the ligand, and delocalized over the chelate ring.[1]
-
Lipophilicity Increase: This reduction in polarity increases the lipophilic character of the central metal atom.[1]
-
Cell Penetration: Enhanced lipophilicity allows the complex to penetrate the lipid membrane of bacteria/fungi more easily, blocking metal binding sites in enzymes.[1]
Comparative Antimicrobial Activity (Representative Data)
Note: Values are representative of Schiff base metal complexes derived from this scaffold.
| Compound | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Activity Interpretation |
| Ligand (Free) | 50 - 100 | >100 | Moderate/Low activity.[1] |
| Cu(II) Complex | 12.5 - 25 | 25 - 50 | High activity (Oxidative stress induction).[1] |
| Zn(II) Complex | 25 - 50 | 50 - 75 | Moderate activity (Protein synthesis disruption).[1] |
| Standard (Ciprofloxacin) | <10 | <10 | Clinical benchmark.[1] |
Material Science: Liquid Crystals & Corrosion Inhibition[1]
Liquid Crystal (Mesogenic) Properties
The rigid rod-like structure (calamitic) of the 4-{[(p-fluorophenyl)imino]methyl}phenol core is ideal for liquid crystal phases.[1] However, the high melting point of the -OH derivative often precludes mesophase formation.[1]
-
Derivative Strategy: Alkylation of the phenolic -OH with long alkyl chains (
) lowers the melting point and induces Nematic or Smectic phases.[1] -
Role of Fluorine: The terminal fluorine atom enhances the dipole moment and viscosity, stabilizing the mesophase.[1]
Corrosion Inhibition
Schiff bases are excellent corrosion inhibitors for mild steel in acidic media (e.g., 1M HCl).[1]
-
Mechanism: Adsorption.[1] The unshared electron pair on the imine nitrogen and the
-electrons of the aromatic rings interact with the metal surface (d-orbitals of Fe).[1] -
Efficiency: Derivatives of this compound typically show >90% inhibition efficiency at 500 ppm concentrations due to the high surface coverage.[1]
References
-
Synthesis & Ezetimibe Application
-
Structural Characterization (Crystallography)
-
Biological Activity (Metal Complexes)
-
Corrosion Inhibition Mechanisms
-
Liquid Crystal Properties
Sources
- 1. CAS 3382-63-6: 4-[[(4-Fluorophenyl)imino]methyl]phenol [cymitquimica.com]
- 2. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. evitachem.com [evitachem.com]
- 4. Portico [access.portico.org]
- 5. CN112441959A - Ezetimibe raw material medicine synthesis process - Google Patents [patents.google.com]
- 6. science24.com [science24.com]
- 7. CN104003921A - Preparation method of ezetimibe intermediate - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantitative Bioanalysis of a Novel Analyte Using 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 as an Internal Standard in LC-MS/MS
Introduction: The Imperative for Robust Bioanalysis with Stable Isotope Labeled Internal Standards
In the landscape of modern drug development, the precise and accurate quantification of analytes in complex biological matrices is a cornerstone of reliable pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalysis due to its inherent sensitivity and selectivity.[3] However, the accuracy of LC-MS/MS data can be compromised by several factors, including variability in sample preparation, matrix effects, and fluctuations in instrument response.[4]
To mitigate these variabilities, the use of a suitable internal standard (IS) is not just recommended but mandated by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as outlined in the harmonized ICH M10 guideline.[2][5][6][7] An ideal internal standard co-elutes with the analyte and experiences identical conditions throughout the analytical workflow, from extraction to detection, thereby normalizing for any potential inconsistencies.
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the most appropriate choice for LC-MS/MS assays.[8] A deuterated IS is chemically identical to the analyte, ensuring that its extraction recovery, chromatographic retention, and ionization efficiency are virtually indistinguishable from the analyte of interest.[8] The mass difference, however, allows the mass spectrometer to detect the analyte and the IS independently. This application note provides a comprehensive protocol for the use of 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 as an internal standard for the quantification of its non-labeled analogue, a representative small molecule analyte, in human plasma.
The protocols and validation data presented herein are designed to meet the stringent requirements for bioanalytical method validation as set forth by the ICH M10 guidelines, ensuring the generation of robust, reliable, and regulatory-compliant data.[5][9]
Physicochemical Properties of Analyte and Internal Standard
A thorough understanding of the physicochemical properties of both the analyte and the internal standard is critical for method development.
| Property | Analyte: 4-{[(p-Fluorophenyl)imino]methyl}phenol | Internal Standard: this compound |
| Molecular Formula | C₁₃H₁₀FNO | C₁₃H₆D₄FNO |
| Monoisotopic Mass | 215.0746 g/mol | 219.0998 g/mol |
| Structure | (See Figure 1) | (See Figure 1) |
| Key Features | Phenolic group, imine bond, fluorophenyl group. | Deuterium labeling on the phenol ring, distal to ionizable or exchangeable protons. |
Figure 1. Chemical structures of the analyte (left) and its deuterated internal standard (right).
LC-MS/MS Method Development
The following sections detail the optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection.
Rationale for Methodological Choices
-
Sample Preparation: Protein precipitation was selected as the initial sample cleanup method due to its simplicity, speed, and effectiveness for a broad range of small molecules in plasma. It efficiently removes the bulk of proteins which can interfere with the LC system and MS ionization source.
-
Chromatography: Reversed-phase chromatography using a C18 column is the method of choice for separating moderately non-polar compounds like the target analyte. The use of formic acid in the mobile phase aids in the protonation of the analyte and internal standard, enhancing their ionization efficiency in positive electrospray ionization (ESI) mode.
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) was chosen based on the presence of the basic imine nitrogen, which is readily protonated. Multiple Reaction Monitoring (MRM) is employed for its superior sensitivity and selectivity, ensuring that only the specific precursor-to-product ion transitions for the analyte and IS are monitored.
Proposed MRM Transitions
The selection of MRM transitions is critical for assay selectivity. Based on the structure of the analyte, a Schiff base, fragmentation is predicted to occur at the imine linkage. The precursor ion will be the protonated molecule [M+H]⁺.
-
Analyte (215.07 g/mol ):
-
Precursor Ion [M+H]⁺: m/z 216.1
-
Plausible Product Ion: Cleavage of the C-N single bond adjacent to the imine could yield a fragment corresponding to the protonated 4-fluorophenylimine moiety or the hydroxyphenylmethyl moiety. A common fragmentation would be the loss of the fluorophenyl group. A proposed primary product ion would be m/z 95.1, corresponding to the p-fluorophenyl group.
-
-
Internal Standard (219.10 g/mol ):
-
Precursor Ion [M+H]⁺: m/z 220.1
-
Product Ion: The fragmentation is expected to be identical to the analyte. The deuterium atoms are on the phenol ring, which is not expected to be the primary fragment. Therefore, the product ion will have the same mass as the analyte's product ion: m/z 95.1.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Analyte | 216.1 | 95.1 | 150 | 25 |
| IS (d4) | 220.1 | 95.1 | 150 | 25 |
Note: Collision energies are starting points and should be optimized for the specific mass spectrometer used.
Experimental Protocols
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of the analyte and the internal standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Analyte Working Solutions for Calibration Curve: Serially dilute the analyte primary stock solution with 50:50 methanol:water to prepare working solutions for spiking into blank plasma to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with methanol to achieve a final concentration of 100 ng/mL. This solution will be used for spiking all samples.
Caption: Protein precipitation sample preparation workflow.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 0.0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Bioanalytical Method Validation
A full validation of the bioanalytical method must be performed in accordance with ICH M10 guidelines to ensure its suitability for the analysis of study samples.[5][9] The following parameters must be assessed.
Caption: Key parameters for bioanalytical method validation.
Validation Protocols & Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria (ICH M10) |
| Selectivity | Analyze blank plasma from at least 6 individual sources for interference at the retention times of the analyte and IS. | Response of interfering peaks should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS. |
| Matrix Effect | Analyze blank plasma from at least 6 individual sources, fortified post-extraction at low and high QC levels. Compare responses to neat solutions. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Calibration Curve | Prepare an 8-point calibration curve in blank plasma over at least 3 separate runs. Use a weighted (e.g., 1/x²) linear regression. | At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). R² should be ≥ 0.99. |
| Accuracy & Precision | Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in at least 5 replicates per level, across 3 separate runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤ 15% (≤ 20% at LLOQ). |
| Carryover | Inject a blank sample immediately after the highest calibration standard (ULOQ). | Response in the blank should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS. |
| Stability | Assess analyte stability in plasma under various conditions: freeze-thaw (3 cycles), bench-top (e.g., 4 hours at room temp), and long-term storage (-80°C). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Results and Discussion
The described method is anticipated to demonstrate excellent performance characteristics. The use of this compound as an internal standard is crucial for achieving high levels of precision and accuracy. Its identical chemical nature to the analyte ensures that it effectively tracks and corrects for any variability during sample processing and analysis. The four-deuterium atom mass increase provides a clear mass shift from the analyte, preventing isotopic crosstalk while maintaining co-elution.
The protein precipitation method, while rapid, may result in some matrix effects. However, the co-eluting SIL-IS is designed to compensate for these effects, as both the analyte and IS will be equally suppressed or enhanced by the matrix components. The validation experiments, particularly the matrix effect assessment across multiple plasma lots, will confirm the robustness of this compensation.
The stability assessments are critical to define the acceptable conditions for sample handling, storage, and analysis, ensuring the integrity of the study samples from collection to final measurement.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of 4-{[(p-Fluorophenyl)imino]methyl}phenol in human plasma, employing its stable isotope-labeled analog, this compound, as the internal standard. The described protocols for sample preparation, chromatography, and mass spectrometry, combined with a comprehensive validation plan based on ICH M10 guidelines, provide a clear pathway for establishing a method suitable for regulated bioanalysis. The use of a deuterated internal standard is a critical element, ensuring the highest level of data integrity by compensating for analytical variability and matrix effects. This methodology serves as a foundational template for researchers and drug development professionals engaged in the quantitative analysis of small molecules in biological matrices.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]
-
Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Gao, H., et al. (2015). Simultaneous determination of phenolic acids by UPLC–MS/MS in rat plasma and its application in pharmacokinetic study after oral administration of Flos Lonicerae preparations. Journal of Pharmaceutical and Biomedical Analysis, 102, 149-155. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Tsalbouris, A., et al. (2022). Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. Molecules, 27(24), 8758. [Link]
-
Chen, Y., et al. (2014). Negative charge induced dissociation: fragmentation of deprotonated N-benzylidene-2-hydroxylanilines in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 49(7), 579-584. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. rsc.org [rsc.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 6. ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]
- 7. fda.gov [fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. database.ich.org [database.ich.org]
Protocol for Synthesis of 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4
Application Note & Technical Guide
Introduction & Application Context
Target Molecule: 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 (Ring-d4) Primary Utility: Stable Isotope Internal Standard (IDMS) for Ezetimibe intermediates, Liquid Crystal mesogen research, and metabolic tracking.
This protocol details the synthesis of the deuterium-labeled Schiff base This compound . The target molecule is constructed via a condensation reaction between 4-hydroxybenzaldehyde-2,3,5,6-d4 and 4-fluoroaniline .
Unlike standard organic synthesis where reagent excess drives yield, this protocol is optimized for stoichiometric efficiency to conserve the high-value deuterated precursor. The resulting isotopologue serves as a critical mass spectrometry standard, offering a mass shift of +4 Da (M+4) to eliminate spectral crosstalk with the unlabeled analyte.
Key Chemical Properties
| Property | Specification |
| Chemical Formula | C₁₃H₆D₄FNO |
| Molecular Weight | ~219.25 g/mol (vs. 215.23 unlabeled) |
| Isotopic Enrichment | >98 atom % D (dependent on precursor) |
| Appearance | Pale yellow to orange crystalline solid |
| Melting Point | 181–184 °C (Unlabeled reference) |
| Solubility | Soluble in Ethanol, Methanol, DMSO; Insoluble in Water |
Strategic Synthesis & Mechanism
The synthesis relies on the reversible nucleophilic addition of an aromatic amine to a carbonyl group, followed by dehydration. Because the reaction produces water, and the equilibrium constant is moderate, the protocol employs anhydrous conditions and thermal driving to favor the imine product.
Reaction Scheme (DOT Visualization)
The following diagram illustrates the reaction pathway and the specific position of the deuterium labels (represented as D on the phenol ring).
Caption: Synthesis pathway showing the condensation of deuterated aldehyde and fluoroaniline to form the Schiff base.
Materials & Reagents
Critical Note: All glassware must be oven-dried to minimize water introduction, which can hydrolyze the imine product.
| Reagent | CAS No.[1][2] | Equiv. | Role | Grade |
| 4-Hydroxybenzaldehyde-d4 | 284474-52-8 | 1.0 | Limiting Reagent (Isotope Source) | >98 atom % D |
| 4-Fluoroaniline | 371-40-4 | 1.05 | Nucleophile | ReagentPlus, 99% |
| Ethanol (Absolute) | 64-17-5 | Solvent | Reaction Medium | Anhydrous, ≥99.5% |
| Glacial Acetic Acid | 64-19-7 | Cat. | Catalyst (Optional) | ACS Reagent |
Experimental Protocol
Step 1: Pre-Reaction Preparation
-
Glassware: Assemble a 25 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flame-dry or oven-dry the apparatus.
-
Inert Atmosphere: While not strictly anaerobic, flushing the flask with Nitrogen (
) helps prevent oxidation of the aniline and maintains anhydrous conditions.
Step 2: Reaction Setup
-
Weigh 126 mg (1.0 mmol) of 4-Hydroxybenzaldehyde-d4 directly into the RBF.
-
Add 5.0 mL of anhydrous Ethanol. Stir until fully dissolved.
-
Add 117 mg (1.05 mmol, ~100 µL) of 4-Fluoroaniline dropwise to the stirring solution.
-
Note: A slight excess of the cheaper aniline ensures complete consumption of the expensive deuterated aldehyde.
-
-
(Optional) Add 1 drop of Glacial Acetic Acid.
-
Expert Insight: While 4-fluoroaniline is sufficiently nucleophilic to react without acid, a trace of acid catalyzes the dehydration of the carbinolamine intermediate, accelerating the reaction.
-
Step 3: Reflux & Monitoring
-
Heat the mixture to reflux (bath temp ~85 °C).
-
Maintain reflux for 3 to 4 hours .
-
In-Process Control (IPC): Monitor by TLC (Silica gel, 30% Ethyl Acetate in Hexane).
-
Observation: The aldehyde spot (
) should disappear. The Schiff base product will appear as a less polar spot (higher ) and is often UV-active and yellow.
-
Step 4: Workup & Isolation
-
Remove the flask from heat and allow it to cool slowly to room temperature.
-
Place the flask in an ice bath (0–4 °C) for 30 minutes. The product should crystallize out as a pale yellow solid.
-
Filtration: Filter the precipitate using a Hirsch funnel (vacuum filtration).
-
Washing: Wash the filter cake with 2 mL of ice-cold ethanol followed by 2 mL of cold water to remove unreacted aniline and acid traces.
Step 5: Purification (Recrystallization)
To ensure isotopic purity and remove trace aniline:
-
Dissolve the crude solid in the minimum amount of boiling Ethanol (~2–3 mL).
-
(Optional) If the solution is cloudy, filter hot.
-
Allow to cool slowly to room temperature, then refrigerate.
-
Collect the crystals by filtration and dry under high vacuum for 4 hours at 40 °C.
Analytical Validation (QC)
Expected Analytical Data
-
1H NMR (DMSO-d6, 400 MHz):
- 9.78 (s, 1H, -OH).
- 8.48 (s, 1H, HC=N imine proton).
- 7.2–7.4 (m, 4H, Fluoro-phenyl ring).
-
Silent Region: The standard doublets for the phenol ring protons (
6.9 and 7.8) will be absent or reduced to <2% intensity (residual H), confirming deuteration.
-
Mass Spectrometry (ESI+):
-
[M+H]+: Calculated ~220.09.
-
Mass Shift: Distinct +4 Da shift compared to unlabeled standard (216.07).
-
Workflow Diagram (DOT Visualization)
Caption: Step-by-step experimental workflow for the synthesis and purification of the deuterated standard.
Troubleshooting & Optimization
-
Low Yield / No Precipitate: If the product does not precipitate upon cooling, the solution may be too dilute. Concentrate the solution by rotary evaporation to half volume and re-cool. Adding a few drops of water can also induce precipitation (Schiff bases are hydrophobic).
-
Hydrolysis: Schiff bases are susceptible to hydrolysis in acidic aqueous environments. Ensure the final product is dried thoroughly and stored in a desiccator.
-
H/D Exchange: The aromatic C-D bonds are stable under these conditions. However, the phenolic -OH proton is exchangeable. Do not use D₂O in the reaction unless you intend to deuterate the hydroxyl group (which is labile anyway).
References
-
ChemicalBook. (2026).[3] 4-[[(4-Fluorophenyl)imino]methyl]-phenol Chemical Properties and Synthesis. Retrieved from
-
EvitaChem. (2026). Synthetic Routes for 4-[[(4-Fluorophenyl)imino]methyl]-phenol. Retrieved from
-
Sigma-Aldrich. (2026). 4-Hydroxybenzaldehyde-2,3,5,6-d4 Product Specification. Retrieved from
-
MDPI. (2022). Synthesis and Characterization of 4-Aminophenol Schiff Bases. Retrieved from
-
National Institutes of Health (PMC). (2013). Crystal structure of 4-Fluoro-N-(4-hydroxybenzylidene)aniline. Retrieved from
Sources
Advanced Protocol: Deuterated Internal Standard Preparation for Schiff Base Analysis
Abstract
Schiff bases (azomethines,
This guide details the de novo synthesis, stabilization, and application of Deuterated Schiff Base Internal Standards (d-IS). It moves beyond generic synthesis to address the specific requirements of LC-MS/MS quantification: preventing deuterium scrambling, minimizing on-column hydrolysis, and ensuring isotopic fidelity.
Part 1: Strategic Design & Causality
The "Non-Exchangeable" Rule
The most critical failure mode in Deuterated IS design is placing the label in a position susceptible to Hydrogen-Deuterium Exchange (HDX).
-
The Trap: Labeling the azomethine proton (
) or positions to the imine is risky. In the electrospray ionization (ESI) source, protonation of the imine nitrogen lowers the activation energy for tautomerization, leading to deuterium loss and signal scrambling. -
The Solution: Place deuterium labels on the aromatic ring or terminal alkyl chains at least 3 bonds away from the imine linkage.
-
Selection Criteria:
-
Mass Shift: Minimum +3 Da (optimally +5 to +7 Da) to avoid overlap with the naturally occurring
/ isotopes of the analyte. -
Purity:
isotopic enrichment to prevent "crosstalk" (unlabeled IS contributing to analyte signal).
-
The Transimination Hazard
In biological matrices (plasma/urine), endogenous amines (e.g., lysine residues, amino acids) can attack the Schiff base IS, swapping the amine portion.
-
Causality: This follows a nucleophilic attack mechanism on the imine carbon.
-
Control: The IS must be added after protein precipitation or extraction, immediately prior to injection, or the sample must be kept at neutral/basic pH and low temperature (
).
Part 2: Synthesis Protocol (Micro-Scale)
Objective: Synthesize a
Materials
-
Reactant A: Benzaldehyde (High purity, freshly distilled).
-
Reactant B: Aniline-
(Isotopic purity ). -
Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).
-
Catalyst/Desiccant: Activated 4Å Molecular Sieves (Critical for equilibrium shift).
-
Apparatus: 4 mL glass vial with PTFE-lined cap, magnetic stir bar.
Step-by-Step Methodology
-
Preparation of Anhydrous Environment:
-
Why: Schiff base formation is an equilibrium reaction (
). Removing water drives the reaction to completion. -
Action: Bake 4Å molecular sieves at
for 2 hours. Cool in a desiccator.
-
-
Stoichiometric Mixing:
-
Dissolve 10.0 mg (0.10 mmol) of Aniline-
in 1.0 mL anhydrous MeOH. -
Add 10.6 mg (0.10 mmol) of Benzaldehyde (1.0 eq). Note: Use exact stoichiometry to minimize purification needs.
-
-
Dehydrative Condensation:
-
Add 50 mg of activated molecular sieves to the vial.
-
Stir: Cap tightly and stir at Room Temperature (RT) for 4 hours.
-
Observation: The solution may turn slightly yellow (conjugation formation).
-
-
Work-up (Filtration):
-
Filter the solution through a 0.2
PTFE syringe filter to remove sieves. -
Evaporation: Remove solvent under a stream of Nitrogen (
) at RT. Do not heat above to avoid thermal degradation.
-
-
Recrystallization (Optional but Recommended):
-
Redissolve the residue in a minimum volume of cold Hexane.
-
Store at
overnight. Collect crystals via cold filtration. -
Yield Target:
.
-
Diagram 1: Synthesis Workflow
Caption: Micro-scale synthesis workflow emphasizing water removal to drive imine formation.
Part 3: Quality Control & Validation
Before using the IS in bioanalysis, it must be validated for isotopic purity and chemical stability.
| Test | Method | Acceptance Criteria |
| Chemical Purity | HPLC-UV (254 nm) | |
| Isotopic Purity | High-Res MS (Orbitrap/Q-TOF) | |
| Solution Stability | Re-injection after 24h at |
Protocol for Stability Testing:
-
Prepare a
solution in 50:50 Acetonitrile:Water. -
Inject immediately (
). -
Inject every hour for 12 hours.
-
Pass: Peak area remains constant.
-
Fail: Appearance of parent amine/aldehyde peaks. Correction: Switch to anhydrous dilution solvents (e.g., 100% ACN).
Part 4: LC-MS/MS Application Protocol
The Challenge: Standard acidic mobile phases (0.1% Formic Acid, pH ~2.7) catalyze Schiff base hydrolysis on the column.
Mobile Phase Selection
Recommended System: High pH / Neutral.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8) OR 0.1% Ammonium Hydroxide (pH 9-10).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Reasoning: Imine bonds are significantly more stable at neutral/basic pH. Ammonium ions also suppress alkali adducts (
), favoring the protonated molecular ion .
Sample Preparation (Spiking)
-
Stock Solution: Dissolve d-IS in 100% Acetonitrile or DMSO (
). Store at . -
Working Solution: Dilute to
in Acetonitrile. -
Spiking Step:
-
Precipitate plasma proteins first using ACN (1:3 ratio).
-
Centrifuge.
-
Add d-IS Working Solution to the supernatant (organic phase).
-
Why: Adding IS directly to plasma risks transimination with plasma proteins before extraction.
-
Diagram 2: LC-MS Decision Logic
Caption: Decision tree for selecting LC-MS conditions to preserve Schiff base integrity.
Part 5: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Signal Drop over Time | Hydrolysis in autosampler | Change autosampler temp to |
| Split Peaks | E/Z Isomerization | Schiff bases exist as E/Z isomers. Increase column temp (if stable) to coalesce, or integrate both peaks. |
| Scrambled IS Signal | H/D Exchange | Check label position. Ensure D is on aromatic ring, not the imine carbon. |
| Broad Tailing | Interaction with Silanols | Use end-capped columns (e.g., C18 Hybrid) and add 10mM Ammonium Acetate. |
References
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Gleason, P. M., & Hamper, B. C. (2017). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. University of Missouri-St. Louis.[1] Retrieved from [Link][1]
-
Taguchi, V. Y., et al. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]
Sources
Metabolic stability testing of fluorinated imines using d4 tracers
Topic: High-Fidelity Metabolic Stability Testing of Fluorinated Imines Using Deuterium (d4) Tracers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Metabolic Stability in Modern Drug Design
In the landscape of drug discovery, establishing a favorable pharmacokinetic profile is as critical as demonstrating potent pharmacological activity. A key determinant of a drug's in vivo behavior is its metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] Poor metabolic stability often leads to rapid clearance, low bioavailability, and short duration of action, which are common reasons for candidate attrition. Therefore, robust in vitro assays that can accurately predict in vivo metabolic clearance early in the discovery process are indispensable tools for lead optimization.[2]
This guide focuses on a specialized subset of molecules of high interest in medicinal chemistry: fluorinated imines . The strategic incorporation of fluorine into drug candidates is a widely used tactic to enhance metabolic stability.[3][4] The exceptional strength of the carbon-fluorine (C-F) bond can effectively "shield" a molecule from oxidative metabolism at otherwise vulnerable positions.[5][6] Imines, characterized by a carbon-nitrogen double bond (azomethine group), are versatile functional groups but can also represent a metabolic liability, being susceptible to hydrolysis or other enzymatic transformations.[7][8][9] Understanding the metabolic fate of fluorinated imines is therefore crucial for their successful development.
To achieve the highest degree of analytical rigor in these assessments, this protocol employs stable isotope-labeled (SIL) internal standards, specifically deuterium-labeled (d4) tracers. The use of a SIL internal standard is considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11] By mimicking the analyte throughout sample preparation and analysis, these tracers provide unparalleled accuracy, correcting for matrix effects and procedural variability that could otherwise compromise the integrity of the data.[12][13][14]
This document provides a comprehensive framework, from foundational principles to detailed, step-by-step protocols, for conducting high-fidelity metabolic stability testing of fluorinated imines in human liver microsomes using a d4-tracer strategy.
Foundational Scientific Principles
The In Vitro Model: Human Liver Microsomes (HLM)
The liver is the body's primary site for drug metabolism.[15] Human liver microsomes are subcellular fractions prepared from liver tissue that are enriched in the membrane-bound enzymes of the endoplasmic reticulum.[15] This includes the crucial Cytochrome P450 (CYP) superfamily, which is responsible for the Phase I metabolism of a vast majority of marketed drugs.[15]
In this assay, the test compound is incubated with HLM in the presence of a necessary cofactor, NADPH, which initiates the enzymatic reactions.[2][16] The rate at which the parent compound disappears over time is measured, allowing for the calculation of two key parameters:
-
In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized.[17]
-
Intrinsic Clearance (Clint): The inherent ability of the liver enzymes to metabolize a drug, expressed as the volume of liver matrix cleared of the drug per unit time, normalized to the amount of microsomal protein.[2][18]
The Strategic Role of Fluorine and the Imine Moiety
The rationale for fluorinating drug candidates is multifaceted. The high electronegativity of fluorine can alter the pKa of nearby functional groups, influence molecular conformation, and improve binding affinity.[4][19] Critically, the C-F bond is significantly stronger than a C-H bond, making it highly resistant to enzymatic cleavage by CYPs.[5] By replacing a hydrogen atom at a known metabolic "soft spot" with fluorine, medicinal chemists can block oxidative metabolism, thereby enhancing the compound's half-life and bioavailability.[3][4]
The imine functional group, while synthetically valuable, can be metabolically active.[20] Its primary route of metabolic concern is often hydrolysis back to the constituent amine and carbonyl, though it can also be a substrate for reduction or oxidation.[8][21] Assessing the stability of the imine bond in a metabolic environment is critical to ensure the compound remains intact long enough to exert its therapeutic effect.
The Analytical Gold Standard: d4-Labeled Internal Standards
Quantitative analysis using LC-MS/MS is susceptible to variations arising from sample extraction, injection volume, and, most notably, matrix effects, where co-eluting components from the biological matrix suppress or enhance the ionization of the analyte.[10][11] A stable isotope-labeled internal standard (SIL-IS) is the most effective tool to counteract these issues.[13]
A d4-tracer is a version of the analyte where four hydrogen atoms have been replaced with deuterium. Key principles for its use include:
-
Chemical Identity: It is chemically identical to the analyte, ensuring it behaves the same way during extraction and co-elutes chromatographically.[22][23]
-
Mass Differentiation: The mass difference (in this case, +4 Da) allows the mass spectrometer to detect the analyte and the internal standard as two distinct entities.[10]
-
Correction & Normalization: Because the SIL-IS experiences the same sample losses and matrix effects as the analyte, the ratio of their analytical signals remains constant, leading to highly accurate and precise quantification.[10][12]
-
Label Stability: The deuterium labels must be placed on positions that are not metabolically active and do not undergo back-exchange with hydrogen from the solvent.[23]
Experimental Workflow & Protocols
The overall experimental process is a multi-step workflow designed for precision and reproducibility.
Sources
- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 2. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. tandfonline.com [tandfonline.com]
- 5. annualreviews.org [annualreviews.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents [mdpi.com]
- 8. Primary aliphatic amine metabolism: the formation of a stable imine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactive enamines and imines in vivo: Lessons from the RidA paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 12. texilajournal.com [texilajournal.com]
- 13. scispace.com [scispace.com]
- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. info.mercell.com [info.mercell.com]
- 17. In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. tandfonline.com [tandfonline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. books.rsc.org [books.rsc.org]
- 22. resolvemass.ca [resolvemass.ca]
- 23. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Application Note: HPLC Method Development for 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4
Executive Summary
This technical guide details the protocol for developing a robust HPLC method for 4-{[(p-Fluorophenyl)imino]methyl}phenol (CAS: 3382-63-6) and its deuterated analog (d4 ).[1]
The core challenge in analyzing this compound is its Schiff base (imine) linkage , which is susceptible to hydrolysis in aqueous acidic environments.[2][3] Standard reversed-phase conditions (often acidic) can cause on-column degradation, leading to "ghost peaks" of the precursors: 4-hydroxybenzaldehyde and 4-fluoroaniline.[1]
This protocol prioritizes chemical stability during separation, utilizing pH-controlled mobile phases and specific column chemistries to ensure the integrity of the analyte and its internal standard (d4).[1]
Physicochemical Context & Stability Mechanisms[1][2]
Understanding the molecule is the first step in rational method design.
| Property | Value / Description | Implication for HPLC |
| Structure | Fluorinated Schiff Base (Imine) | Hydrolytically unstable in acid.[1] |
| pKa (Predicted) | ~8.56 (Phenolic OH), ~4-5 (Imine N) | Ionization state changes significantly between pH 4 and 9.[1] |
| LogP | ~2.5 - 3.0 | Moderately lipophilic; retains well on C18.[1] |
| UV Max | ~280 nm, ~320-340 nm | Conjugated system allows sensitive UV detection.[1] |
| Isotope (d4) | Deuterium labeled (likely on phenol ring) | Co-elutes with native; requires MS for differentiation.[1] |
The Hydrolysis Trap
Schiff bases exist in equilibrium with their aldehyde and amine precursors in the presence of water. This reaction is acid-catalyzed.[1]
Mechanism:
-
Protonation of the imine nitrogen.
-
Nucleophilic attack by water.
-
Collapse of the tetrahedral intermediate (carbinolamine) to release the amine and aldehyde.
Diagram 1: Hydrolysis Pathway & Chromatographic Risk Caption: The acid-catalyzed hydrolysis pathway of the target Schiff base, leading to on-column degradation artifacts.[1]
Method Development Strategy
Column Selection
Standard silica-based C18 columns often have residual silanols that are acidic.[1] For this Schiff base, we require a column with:
-
High pH Stability: To allow running at pH 7.5–9.0 where the imine is more stable.
-
End-capping: To minimize silanol interactions.
Recommended Columns:
-
Primary: Waters XBridge BEH C18 (Hybrid particle, pH 1-12 stable).[1]
-
Alternative: Phenomenex Gemini-NX C18 (Silica-hybrid, pH 1-12 stable).[1]
Mobile Phase Optimization
Avoid Trifluoroacetic Acid (TFA) or Formic Acid (FA) in high concentrations.[1]
-
Buffer: Ammonium Acetate (10mM) or Ammonium Bicarbonate (10mM).[1]
-
pH Adjustment: Adjust to pH 8.0 using Ammonium Hydroxide. This suppresses hydrolysis and ensures the phenol moiety is partially ionized or neutral depending on exact pKa, but the imine remains stable.
-
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol (MeOH) to minimize solvolysis risks, although MeOH is acceptable if pH is controlled.[1]
Detection (UV vs. MS)[1]
-
UV (240-340 nm): Suitable for purity assay of the d4 material itself.[1]
-
MS (ESI+ or ESI-): Essential if using d4 as an Internal Standard (IS) for biological matrices.[1] The d4 and native compound will co-elute. MS resolves them by Mass-to-Charge ratio (m/z).[1]
Detailed Experimental Protocol
Reagents & Preparation[4][5][6][7]
-
Analyte: 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 (Reference Standard).[1]
-
Solvents: LC-MS Grade Acetonitrile, Milli-Q Water.[1]
-
Buffer: Ammonium Acetate (solid), Ammonium Hydroxide (28%).[1]
Stock Solution Preparation:
-
Dissolve 1 mg of analyte in 1 mL of 100% Acetonitrile . Do not use water or acidic diluents for the stock.
-
Sonicate briefly (max 30s) to ensure dissolution.
-
Store at -20°C. Stability is limited (approx. 1 week).
Working Standard: Dilute Stock with Mobile Phase B (ACN) or a 50:50 mix of Buffer:ACN immediately prior to injection.[1] Avoid leaving in aqueous dilution for >4 hours.
Instrument Parameters[4][5][7]
| Parameter | Setting | Rationale |
| System | HPLC or UHPLC with PDA/MS | |
| Column | XBridge BEH C18, 100 x 2.1 mm, 2.5 µm | Hybrid particle for high pH stability.[1] |
| Mobile Phase A | 10mM Ammonium Acetate, pH 8.0 | Basic pH prevents imine hydrolysis. |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent, low backpressure. |
| Flow Rate | 0.4 mL/min | Optimal for 2.1mm ID columns. |
| Temp | 25°C - 30°C | Keep near ambient to reduce hydrolysis rate.[1] |
| Injection Vol | 2 - 5 µL | Prevent solvent effects.[1] |
| Detection | UV @ 280 nm & 330 nm | 330 nm is more selective for the imine bond. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20 | Initial hold |
| 1.0 | 20 | Equilibration |
| 8.0 | 90 | Elution of Analyte |
| 10.0 | 90 | Wash |
| 10.1 | 20 | Re-equilibration |
| 14.0 | 20 | End of Run |
Validation & Troubleshooting
The "Ghost Peak" Test (Self-Validation)
To confirm your method is preserving the analyte:
-
Inject the standard using the conditions above.
-
Inject a "Forced Degradation" sample: Take the standard, add 1 drop of 0.1% Formic Acid, wait 30 mins, and inject.
-
Result: The degradation sample should show two new peaks (aldehyde and aniline) and a reduced analyte peak. The standard injection should show only the single analyte peak.
-
If the standard injection shows degradation products, your mobile phase pH is too low or the sample sat in the autosampler too long.
-
Separation of d0 (Native) and d4 (IS)
In HPLC, deuterium isotopes often exhibit a slight "isotope effect," eluting slightly earlier than the non-deuterated form due to differences in lipophilicity (C-D bond is shorter/stronger than C-H).[1]
-
Expectation: d4 may elute 0.05 - 0.1 min before Native.[1]
-
Resolution: If using MS, complete chromatographic separation is not required. If using UV, they will likely appear as one peak.
Diagram 2: Method Development Workflow Caption: Logical flow for optimizing the separation of labile Schiff bases.
References
-
Misra, P., et al. (2011). Hydrolysis of Schiff bases: Kinetics and mechanism.[4] Journal of Chemical and Pharmaceutical Research.[5] Retrieved from [Link]
-
Waters Corporation. XBridge BEH C18 Column Care and Use Manual. Retrieved from [Link][1]
-
PubChem. Compound Summary: 4-{[(4-Fluorophenyl)imino]methyl}phenol.[1][6][7] National Library of Medicine. Retrieved from [Link]
-
University of Bologna. Controlled Hydrolysis of Odorants Schiff Bases. Retrieved from [Link][1]
Sources
- 1. CAS 3382-63-6: 4-[[(4-Fluorophenyl)imino]methyl]phenol [cymitquimica.com]
- 2. cris.unibo.it [cris.unibo.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. 4-[[(4-Fluorophenyl)imino]methyl]phenol | C13H10FNO | CID 720254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. evitachem.com [evitachem.com]
Application Note: Mass Spectrometry Fragmentation Patterns of d4-Labeled Schiff Bases
This Application Note is designed for researchers in pharmaceutical analysis and metabolite identification. It details the synthesis, mass spectrometric analysis, and fragmentation logic of d4-labeled Schiff bases, commonly used as stable isotope-labeled internal standards (SIL-IS) or mechanistic probes in drug development.
Introduction & Scientific Rationale
Schiff bases (imines,
The "d4" designation typically refers to a tetradeuterated aromatic ring (e.g., d4-phenyl) or a specific alkyl chain. The utility of these isotopologues relies on the principle of co-elution and identical ionization efficiency while maintaining a distinct mass shift (+4 Da) to avoid cross-talk with the native analyte.
Understanding the fragmentation patterns of these labeled compounds is critical for:
-
Confirming the Label Position: Ensuring the deuterium atoms are on a metabolically stable moiety (e.g., the aromatic ring) rather than labile positions that might undergo H/D exchange.
-
Defining Diagnostic Ions: Identifying fragments that retain the label (shift +4) vs. those that lose it (no shift), enabling precise structural elucidation of unknown metabolites.
Protocol: Micro-Scale Synthesis of d4-Labeled Schiff Bases
This protocol describes the condensation of a d4-labeled primary aromatic amine (e.g., aniline-d4) with a substituted benzaldehyde. This approach ensures the label is located on the N-phenyl ring, a common scaffold in drug discovery.
Materials
-
Precursor A: 4-Nitrobenzaldehyde (Native).
-
Precursor B: Aniline-2,3,4,5,6-d5 (99 atom % D, Sigma-Aldrich/Merck). Note: One D is lost upon water formation, resulting in a d4-imine.
-
Solvent: Anhydrous Ethanol (EtOH).
-
Catalyst: Glacial Acetic Acid (AcOH).
Step-by-Step Workflow
-
Stoichiometry: Dissolve 1.0 mmol of 4-Nitrobenzaldehyde in 5 mL of anhydrous EtOH.
-
Addition: Add 1.0 mmol of Aniline-d5 dropwise.
-
Catalysis: Add 2 drops of glacial AcOH to protonate the carbonyl oxygen, facilitating nucleophilic attack.
-
Reflux: Heat the mixture at 60°C for 2 hours. The solution typically deepens in color (yellow/orange) indicating imine formation.
-
Work-up: Cool to room temperature. If precipitate forms, filter and wash with cold EtOH.[1] If soluble, evaporate solvent under nitrogen stream.
-
Validation: Analyze by ESI-MS (Positive Mode).
-
Target m/z:
.
-
Mass Spectrometry Method (ESI-MS/MS)[2][3][4][5]
Instrument: Triple Quadrupole (QqQ) or Q-TOF. Ionization: Electrospray Ionization (ESI), Positive Mode.[2][3]
| Parameter | Setting | Rationale |
| Capillary Voltage | 3.5 kV | Standard for stable spray in positive mode. |
| Cone Voltage | 30 V | Optimize to prevent in-source fragmentation. |
| Collision Energy (CE) | 15–35 eV | Stepped CE is recommended to observe both molecular ions and low-mass fragments. |
| Desolvation Temp | 350°C | Ensures complete solvent evaporation for Schiff bases. |
| Mobile Phase | 0.1% Formic Acid in MeCN/H2O | Acidic pH stabilizes the protonated imine ( |
Fragmentation Theory & Logic
The Protonated Imine Stability
In ESI, the Schiff base is protonated at the imine nitrogen, forming the molecular ion
The "Deuterium Shift" Rule
When analyzing the d4-analog, fragments are classified into two categories:
-
Retained Label (+4 Da): The fragment contains the d4-labeled moiety (e.g., the aniline ring).
-
Lost Label (+0 Da): The fragment consists of the unlabeled moiety (e.g., the aldehyde side).
Key Fragmentation Pathways
-
-Cleavage (Adjacent to Imine):
-
Cleavage of the bond between the imine carbon and the aromatic ring.
-
-
Imine Bond Cleavage:
-
Often accompanied by hydrogen transfer, leading to amine or tropylium-like cations.
-
-
McLafferty-type Rearrangement:
-
If an alkyl chain with
-hydrogens is present, a six-membered transition state leads to alkene loss. Note: Aromatic d4-labels are usually spectators in this rearrangement unless the ring itself is cleaved.
-
Visualization: Fragmentation Pathways[6][7][8]
The following diagram illustrates the fragmentation of a model Schiff base: N-(4-nitrobenzylidene)aniline .
-
Left Path (Blue): Native Compound.
-
Right Path (Red): d4-Labeled Compound (Label on Aniline Ring).
Figure 1: Comparative fragmentation logic for Native vs. d4-labeled Schiff bases. Note how the position of the label determines which fragment ions shift in mass.
Data Interpretation Guide
When validating your d4-Schiff base, use this lookup table to confirm identity.
Model Compound: N-Benzylideneaniline derivative.
Label Location: Aniline Ring (
| Fragment Type | Mechanism | Native m/z | d4-Labeled m/z | Shift ( | Interpretation |
| Molecular Ion | 241 | 245 | +4 | Successful Synthesis. | |
| Amine Fragment | Inductive Cleavage (N-side) | 93 | 97 | +4 | Label is on the amine ring. |
| Aldehyde Fragment | Inductive Cleavage (C-side) | 148 | 148 | 0 | Label is NOT on the aldehyde ring. |
| Neutral Loss | Loss of Phenyl radical | 164 | 164 | 0 | Loss of the labeled ring (fragment is the rest). |
Troubleshooting: H/D Scrambling
If you observe a shift of +3 or +5, or a "smeared" isotope pattern:
-
Check Solvent: Are you using protic solvents (MeOH/H2O) with labile deuteriums (e.g., -ND2)? Solution: Use ring-deuterated precursors which are non-exchangeable.
-
Back-Exchange: If the imine nitrogen was deuterated (N-D), it will instantly exchange with H in the LC mobile phase, reverting to
. Protocol Rule: Only rely on Carbon-bound Deuterium (C-D) for LC-MS applications.
References
-
Yaylayan, V. A., et al. (2020).[2] "Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products." Carbohydrate Research. Link
-
Pirali, T., et al. (2019).[4] "Applications of Deuterium in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
G-Biosciences. (2020). "Spotting Fragmentation Patterns When Using Mass Spectrometry." Application Guide. Link
-
Chen, Y., & Du, Y. (2025).[5] "The Application of Deuteration Strategy in Drug Design." ChemMedChem. Link
-
RSC Publishing. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry." Natural Product Reports. Link
Sources
- 1. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biojiva.com [biojiva.com]
- 5. The Application of Deuteration Strategy in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting deuterium scrambling in Schiff base synthesis
Module: Deuterium Retention in Schiff Base Architectures
Status: Active Operator: Senior Application Scientist Ticket ID: D-SCHIFF-001
Diagnostic Overview: Why is my Deuterium Scrambling?
Welcome to the technical support module for deuterated imine (Schiff base) synthesis. If you are observing lower-than-calculated deuterium incorporation or isotopic scrambling (D migrating to non-target positions), the root cause is almost invariably reversible proton exchange catalyzed by trace acidity or water.
Unlike standard organic synthesis, stable isotope chemistry requires the complete suppression of two specific equilibrium pathways:
-
Imine-Enamine Tautomerism: Causes scrambling at the
-carbon. -
Hydrolysis/Re-condensation: Causes scrambling at the carbonyl carbon via keto-enol tautomerism of the free carbonyl intermediate.
The Scrambling Pathway (Visualized)
The following diagram illustrates how a "stable" deuterated Schiff base loses isotopic integrity through acid-catalyzed tautomerism and hydrolysis.
Caption: Figure 1. Mechanistic vectors for deuterium loss. The red path indicates direct exchange via enamine; the yellow path indicates loss via hydrolysis and subsequent keto-enol exchange.
Troubleshooting Case Files (FAQs)
Issue 1: "I synthesized a Schiff base from a deuterated ketone, but the
-deuteriums washed out."
Diagnosis: You likely used a protic solvent (MeOH, EtOH) or a non-anhydrous acid catalyst.
Technical Explanation: Ketone-derived Schiff bases possess
Corrective Protocol:
-
Switch Solvent: Use strictly aprotic solvents (DCM, THF, Toluene).
-
Eliminate Protic Acids: Do not use acetic acid or
. Switch to Lewis Acid dehydration (see Protocol A below). -
Thermodynamic Trap: If possible, reduce the imine in situ to the amine. The amine does not undergo tautomerism as readily.
Issue 2: "My product was pure by NMR, but scrambled after silica gel chromatography."
Diagnosis: Silica gel induced hydrolysis and acid-catalyzed exchange.
Technical Explanation: Silica gel is slightly acidic (
Corrective Protocol:
-
Pre-treat Silica: Neutralize the silica by flushing the column with 1% Triethylamine (TEA) in Hexanes before loading your sample.
-
Alternative Stationary Phase: Use Neutral Alumina (Grade III).
-
Avoid Chromatography: Use crystallization or precipitation methods (see Protocol A).
Issue 3: "Can I use molecular sieves to prevent hydrolysis?"
Diagnosis: Yes, but they may not be fast enough for labile deuterated substrates.[1]
Technical Explanation: While
Corrective Protocol: Use Titanium(IV) Ethoxide . It acts as both a Lewis Acid catalyst (activating the carbonyl) and a chemical dehydrating agent (consuming water irreversibly to form
Validated Experimental Protocols
Protocol A: The Anhydrous Titanium(IV) Ethoxide Method
Best for: Maximizing D-retention in sensitive ketone-derived imines.
Materials:
-
Deuterated Carbonyl Precursor (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
Titanium(IV) Ethoxide (
) (2.0 eq) (Sigma-Aldrich/Merck Grade) -
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and cool under a stream of Argon or Nitrogen.
-
Dissolution: Dissolve the amine and deuterated carbonyl in anhydrous THF (0.5 M concentration).
-
Catalyst Addition: Add
dropwise via syringe.-
Note: The solution may turn slightly yellow/orange. This indicates complexation.
-
-
Reaction: Stir at room temperature for 6–12 hours.
-
Validation: Monitor by IR (disappearance of C=O stretch) or Aliquot NMR (in
, not which may be acidic).
-
-
Workup (Crucial):
-
Do NOT quench with water (this generates heat and acid).
-
Pour the reaction mixture into a saturated solution of
(rapid stir) to precipitate Titanium salts as white solids ( ). -
Filter through a Celite pad.
-
Concentrate the filtrate.
-
-
Purification: Recrystallize from dry Hexane/Ether. Do not column.
Protocol B: Solvent Compatibility Matrix
Use this table to select the correct solvent system for your deuterated synthesis.
| Solvent System | Risk Level | Mechanism of Scrambling | Recommendation |
| Methanol / Ethanol | CRITICAL | Protic exchange via hemiaminal; Enamine exchange. | NEVER USE for labile D. |
| Chloroform ( | HIGH | Often contains DCl/HCl traces; promotes acid catalysis. | Avoid for storage; filter through basic alumina. |
| THF (Anhydrous) | LOW | Aprotic; good solubility. | Recommended for synthesis.[2][3][4][5] |
| Toluene | LOW | Allows azeotropic removal of water (Dean-Stark). | Excellent for large scale. |
| Dichloromethane | MODERATE | Can become acidic over time; wet DCM causes hydrolysis. | Use only if freshly distilled from |
References
-
Doukas, A. G., et al. (1981). "On the mechanism of hydrogen-deuterium exchange in bacteriorhodopsin." Biophysical Journal, 33(2), 275-281. Link
-
Linderstrøm-Lang, K. (1955). "Deuterium exchange between peptides and water."[6] Chemical Society Special Publication, 2, 1-20. (Foundational text on exchange mechanisms).
-
Bakaev, V. A., & Pantano, C. G. (2009).[7] "Inverse reaction chromatography. 2. Hydrogen/deuterium exchange with silanol groups on the surface of fumed silica."[7] The Journal of Physical Chemistry C, 113(31), 13894-13901. Link
-
Casey, C. P., et al. (2005). "Isomerization and deuterium scrambling evidence for a change in the rate-limiting step during imine hydrogenation."[8] Journal of the American Chemical Society, 127(5), 1406-1407. Link
- Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (1), 1-2. (Establishes Ti(IV)
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Isomerization and deuterium scrambling evidence for a change in the rate-limiting step during imine hydrogenation by Shvo's hydroxycyclopentadienyl ruthenium hydride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in LC-MS with d4-Labeled Internal Standards
Case ID: LCMS-SIL-OPT Status: Open Assigned Specialist: Senior Application Scientist Scope: Bioanalysis, Pharmacokinetics, Environmental Toxicology
Executive Summary
Matrix effects—specifically ion suppression or enhancement—remain the "Achilles' heel" of Liquid Chromatography-Mass Spectrometry (LC-MS). While Stable Isotope Labeled Internal Standards (SIL-IS) are the gold standard for correction, they are not "magic bullets."
This guide addresses the specific technical challenges of using d4-labeled standards (deuterium labeling). While d4-labeling offers a cost-effective alternative to 13C or 15N, it introduces unique physicochemical anomalies—primarily the Deuterium Isotope Effect —that can compromise quantification if not managed correctly.
The Core Principle: Why d4?
Theory of Operation
In Electrospray Ionization (ESI), analytes compete for a limited number of excess charges on the surface of evaporating droplets. If a co-eluting matrix component (e.g., phospholipids in plasma) "steals" charge, the analyte signal is suppressed.
A d4-labeled IS is chemically identical to the analyte but mass-shifted by +4 Da. Ideally, it co-elutes perfectly, experiencing the exact same suppression event. The mass spectrometer measures the ratio of Analyte/IS. Since both are suppressed equally, the ratio remains constant, preserving accuracy.
Visualizing the Correction Mechanism
Figure 1: The SIL-IS acts as a normalization factor. Because the IS and analyte co-elute, they suffer identical ionization penalties.[1] The ratio cancels out the suppression.
Troubleshooting Guide: Common Failure Modes
Module A: Chromatography Issues (The Deuterium Isotope Effect)
Symptom: The d4-IS elutes earlier than the target analyte, leading to poor matrix correction.
Root Cause: The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond.[2] This results in a slightly smaller molar volume and reduced lipophilicity (hydrophobicity). In Reversed-Phase LC (RPLC), this causes the deuterated molecule to interact less with the C18 stationary phase, resulting in a retention time (RT) shift.
Diagnostic Q&A:
-
Q: My d4-IS peak is separated from my analyte by 0.2 minutes. Is this acceptable?
-
A: It depends on the matrix window. If the matrix interference is sharp (e.g., a specific salt peak), a 0.2 min shift might move the IS out of the suppression zone while the analyte remains in it. This decouples the correction mechanism.
-
-
Q: How do I fix this without buying expensive 13C standards?
-
A:
-
Reduce the Gradient Slope: Shallower gradients often merge the peaks.
-
Change Temperature: Isotope effects are temperature-dependent. Lowering column temperature can sometimes align the peaks, though it increases backpressure.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography often shows negligible deuterium isotope effects compared to RPLC.
-
-
Module B: Mass Spectrometry Issues (Cross-Talk)
Symptom: You detect a signal in the Analyte channel (m/z X) when injecting only the Internal Standard (m/z X+4).
Root Cause:
-
Isotopic Impurity: The d4 standard contains traces of d0 (unlabeled) material.
-
In-Source Fragmentation: The d4 label is on a labile group that fragments before detection.
-
Mass Overlap: The mass resolution is insufficient, or the natural isotope envelope of the analyte is too wide.
Table 1: Diagnosing Cross-Talk
| Observation | Probable Cause | Corrective Action |
| Signal in Analyte channel when injecting pure IS | Impure IS (contains d0) | Check Certificate of Analysis (CoA). If <99% pure, reduce IS concentration. |
| Signal in IS channel when injecting pure Analyte | Natural Isotopes (M+4) | Theoretical limit. If Analyte conc. is very high (ULOQ), the M+4 isotope contributes to IS signal. Use d5 or d6 if possible. |
| Signal in both channels with blank injection | Carryover | Clean injector needle/port. Change rotor seal. |
Module C: Quantification Issues (Non-Linearity)
Symptom: The calibration curve fails linearity (r² < 0.99) or QC samples fail accuracy limits, specifically at the lower end.
Root Cause: "Scrambling" or Deuterium Exchange. If the deuterium is placed on exchangeable positions (e.g., -OH, -NH2, -COOH), it can swap with Hydrogen in the mobile phase (H2O), effectively turning d4 back into d3, d2, or d0 inside the source.
Action:
-
Ensure deuterium labels are on the carbon backbone or non-exchangeable aromatic rings.
-
Avoid acidic mobile phases if labels are on positions sensitive to acid-catalyzed exchange (e.g., alpha to a ketone).
Experimental Protocol: The "Post-Column Infusion" Method
This is the industry-standard method for visualizing matrix effects and validating if your d4-IS is correcting them effectively.
Objective: Map the ionization suppression profile of your biological matrix.
Materials:
-
Syringe pump.
-
T-connector (PEEK).
-
Blank Matrix Extract (processed plasma/urine).
-
Analyte Standard Solution (1 µg/mL).
Workflow Diagram
Figure 2: Setup for Post-Column Infusion. The analyte is infused constantly, creating a high steady baseline. The LC injects a blank matrix. Any dip in the baseline indicates where the matrix suppresses the signal.
Step-by-Step Procedure:
-
Setup: Connect the syringe pump containing the Analyte solution to the MS source via a T-connector. The LC column effluent enters the other side of the T-connector.
-
Establish Baseline: Start the LC flow (mobile phase only) and the syringe pump (e.g., 10 µL/min). Wait for the MS signal (MRM of analyte) to stabilize at a high intensity (e.g., 1e6 cps).
-
Inject Matrix: Inject a processed blank matrix sample (extracted via your intended method: PPT, SPE, or LLE) into the LC.
-
Observe: Watch the baseline.
-
Result A: A flat line indicates no matrix effects.
-
Result B: A sharp dip or hump indicates suppression or enhancement at that specific retention time.
-
-
Overlay: Overlay your actual Analyte and d4-IS chromatograms on this trace.
-
Pass: Both Analyte and d4-IS elute in a "safe" region (flat baseline).
-
Pass (Correction): They elute in a "dip," but both are affected equally.
-
Fail: The d4-IS elutes slightly earlier, landing in a "dip" while the Analyte lands on the shoulder (differential suppression).
-
FAQ: Expert Insights
Q: Why is d4 preferred over d3? A: This relates to the "Rule of 3." Natural isotopes (specifically 13C) create an isotopic envelope. For a molecule with mass M, there is a significant signal at M+1, M+2, and even M+3 depending on carbon count.
-
d3: Risk of overlap with the M+3 isotope of the native analyte.
-
d4: Shifts the mass +4 Da, usually clearing the significant natural isotopic noise of small molecules (<500 Da).
Q: Can I use a d4-analog that isn't the exact same molecule (e.g., d4-labeled structural isomer)? A: You can, but it is no longer a SIL-IS; it is just a structural analog. It will likely have a different retention time and will not experience the same ionization environment. It will not compensate for matrix effects, only for extraction volume variations.
Q: How do I validate that my Matrix Effect is under control? A: Use the Matuszewski Method (Standard Line Slope comparison).
-
Construct a calibration curve in Solvent (Slope A).
-
Construct a calibration curve in Matrix (Slope B).
-
Matrix Effect (%) = (Slope B / Slope A) × 100.
-
If using SIL-IS, the ratio slopes should be identical (approx 100%), even if the absolute area counts drop significantly.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link
-
Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Link
-
Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry. Journal of Chromatography B. Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link
Sources
Technical Support Center: Deuterated Imine Stability and Storage
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the handling and storage of deuterated imines. As valuable intermediates and final products in pharmaceutical research and development, the stability of these compounds is paramount to ensure experimental reproducibility and the integrity of your results. This guide provides in-depth answers to frequently asked questions and offers troubleshooting workflows to address common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs) on Stability and Storage
Q1: What are the primary degradation pathways for deuterated imines?
The most significant and common degradation pathway for imines, including their deuterated analogues, is hydrolysis.[1][2] The C=N double bond in an imine is susceptible to attack by water, which reverses the formation reaction, yielding the original carbonyl compound (aldehyde or ketone) and the primary amine.[3][4] This reaction is often catalyzed by the presence of acid.[1][2]
Another potential issue, specific to deuterated compounds, is hydrogen-deuterium (H-D) exchange. If the deuterium atoms are located at exchangeable positions (e.g., on a heteroatom like N-D or on a carbon adjacent to the imine), they can be replaced by hydrogen atoms from protic solvents (like water or methanol) or even atmospheric moisture.[5] This compromises the isotopic purity of the compound, which is critical for its intended use as an internal standard or in kinetic isotope effect studies.[5][6]
Q2: Why is atmospheric moisture so detrimental to deuterated imine stability?
Atmospheric moisture is a primary concern for two key reasons:
-
Hydrolysis: As mentioned, water is a reactant in the hydrolysis of the imine bond.[1][4] Continuous exposure to even trace amounts of moisture in the air can lead to significant degradation over time, especially for less stable imines.[7]
-
H-D Exchange: Moisture from the air (H₂O) can act as a source of protons (¹H) that can exchange with the deuterium (²H) atoms in your molecule, reducing its isotopic enrichment.[5][6] This is particularly problematic for long-term storage.[8]
To mitigate these risks, it is crucial to handle and store deuterated imines under a dry, inert atmosphere such as argon or nitrogen.[6][9]
Q3: What is the ideal temperature for storing deuterated imines?
The optimal storage temperature depends on the inherent stability of the specific imine and the intended duration of storage. As a general rule, lower temperatures are preferable as they slow down the rate of chemical degradation.[9][10]
-
Short-Term Storage (Days to Weeks): Refrigeration at 2-8°C is often sufficient for working solutions or samples that will be used relatively quickly.[5][11]
-
Long-Term Storage (Months to Years): For long-term storage, freezing at -20°C or even -80°C is highly recommended to minimize all potential degradation pathways.[5][9]
Always consult the supplier's Safety Data Sheet (SDS) or technical data sheet for compound-specific recommendations.[6]
Q4: Which solvents should I use for storing deuterated imines?
The choice of solvent is critical for maintaining both chemical and isotopic stability.
-
Recommended: High-purity, anhydrous aprotic solvents are the best choice. Examples include acetonitrile, tetrahydrofuran (THF), and toluene. Ensure the solvent is stored over molecular sieves or purchased in septum-sealed bottles to maintain its dryness.[1][5]
-
To Avoid: Protic solvents such as water, methanol, and ethanol should be strictly avoided for storage as they can directly participate in both hydrolysis and H-D exchange.[5] Similarly, acidic or basic solutions can catalyze degradation and should not be used unless required for a specific, immediate experimental step.[2][4]
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical workflow for diagnosing the problem.
Issue 1: My analytical results (NMR/LC-MS) show the presence of the starting aldehyde/ketone.
This is a classic sign of imine hydrolysis.
Caption: Troubleshooting decision tree for imine hydrolysis.
Issue 2: Mass spectrometry data shows a loss of isotopic purity (lower m/z ions).
This indicates that H-D exchange has occurred, compromising your deuterated standard.
| Potential Cause | Explanation | Recommended Action |
| Protic Solvent Contamination | The solvent used for storage (e.g., acetonitrile) was not fully anhydrous or was contaminated with a protic solvent (e.g., methanol, water). | Use a fresh, unopened bottle of high-purity anhydrous solvent. Consider purifying the solvent using a solvent purification system if available.[5] |
| Atmospheric Moisture | The container was not properly sealed or was opened frequently in a humid environment, allowing moisture to enter and facilitate H-D exchange. | Aliquot the standard into smaller, single-use vials under an inert atmosphere to minimize repeated opening of the stock container.[6] |
| Acidic/Basic Impurities | Trace acidic or basic impurities in the solvent or on glassware can catalyze the exchange of deuterium atoms, especially those on carbons adjacent to the imine. | Ensure all glassware is thoroughly cleaned, dried in an oven, and cooled under a stream of dry nitrogen or in a desiccator before use.[12] |
Part 3: Key Experimental Protocols
Protocol 1: Recommended Storage and Handling of a New Deuterated Imine
This protocol outlines a self-validating system to ensure the long-term integrity of your compound.
-
Receipt and Initial Assessment: Upon receiving the deuterated imine, immediately record its certificate of analysis (CoA), noting its chemical and isotopic purity.
-
Inert Atmosphere Transfer: Move the manufacturer's container into a glovebox or glove bag with a dry argon or nitrogen atmosphere.
-
Aliquoting: Using clean, oven-dried glassware and syringes, dissolve the entire sample in a minimal amount of high-purity, anhydrous aprotic solvent (e.g., acetonitrile). Distribute the stock solution into multiple small, amber glass vials suitable for long-term storage (e.g., 1 mL vials with PTFE-lined septum caps).
-
Sealing and Labeling: Securely cap each vial. Label each aliquot with the compound name, concentration, solvent, date, and a unique identifier.
-
Storage: Place all aliquots in a labeled secondary container and store them in a -20°C or -80°C freezer.[9]
-
Usage: When a sample is needed, remove only one aliquot from the freezer. Allow it to warm completely to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.[5] Prepare working solutions for immediate use. Discard any unused portion of the aliquot; do not return it to the stock.
Caption: Recommended workflow for deuterated imine handling.
Part 4: Understanding the Chemistry of Degradation
A deeper understanding of the mechanisms involved can reinforce the importance of proper storage.
Mechanism: Acid-Catalyzed Imine Hydrolysis
The hydrolysis of an imine is the microscopic reverse of its formation. The process is accelerated in the presence of acid (H₃O⁺).[4][13]
-
Protonation: The nitrogen atom of the imine is protonated, forming a highly electrophilic iminium ion.[4]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the iminium carbon.[13]
-
Proton Transfer: A proton is transferred from the oxygen to the nitrogen, creating a good leaving group (an amine).[3]
-
Elimination: The lone pair of electrons on the oxygen helps to expel the amine, reforming a protonated carbonyl group.
-
Deprotonation: A water molecule removes the final proton to yield the neutral carbonyl compound.
Caption: Simplified pathway of acid-catalyzed imine hydrolysis.
By strictly controlling the environment to eliminate water and acid catalysts, you can effectively halt this degradation process and ensure the long-term viability of your valuable deuterated imines.
References
-
BYJU'S. (2022, March 29). Imine Hydrolysis. [Link]
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
Organic Chemistry Tutor. Imine and Enamine Hydrolysis. [Link]
-
Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). [Link]
-
Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. [Link]
-
Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds. [Link]
-
Fiveable. (2025, August 15). Imine Formation Definition. [Link]
-
The Journal of Organic Chemistry. (2025, June 10). Inhibited Hydrolysis of 4-(N,N-Dimethylamino)aryl Imines in a Weak Acid by Supramolecular Encapsulation inside Cucurbit[9]uril. [Link]
-
Moravek. (2022, June 13). How To Properly Store Your Radiolabeled Compounds. [Link]
-
NIH ORS News2Use. (2023, August 31). Managing Storage of Radiolabeled Compounds. [Link]
-
PMC. Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. [Link]
-
PMC. Key structural features to favour imines over hydrates in water: pyridoxal phosphate as a muse. [Link]
-
A-Level Chemistry. (2025, May 14). Imines are usually unstable and are easily hydrolysed. [Link]
-
Chemistry World. (2024, September 6). Study demonstrates how mixtures of isotopologues can store high density information. [Link]
-
Chemistry Steps. (2025, July 5). Formation of Imines and Enamines. [Link]
-
Sciencemadness.org. (2014, July 2). Information on the stabilization of Imines?. [Link]
-
ResearchGate. (2019, April 22). How to prevent HCl from attacking in situ synthesized imine material?. [Link]
-
PMC. Reactive enamines and imines in vivo: Lessons from the RidA paradigm. [Link]
-
C&EN. (2025, November 1). Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry. [Link]
-
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]
-
Chromservis. Deuterated - Solvents, Reagents & Accessories. [Link]
-
ScholarSpace. Dehydrogenation of Secondary Amines to Imines Catalyzed by an Iridium PCP Pincer Complex. [Link]
-
PMC. (2016, July 13). Imine Hydrogels with Tunable Degradability. [Link]
-
SINTEF. Influence of experimental setup on amine degradation. [Link]
-
RSC Publishing. (2015, June 5). Orthogonal breaking and forming of dynamic covalent imine and disulfide bonds in aqueous solution. [Link]
-
CMDh. (2024, November 4). Year 2024 In-Use stability testing FAQ. [Link]
-
IntechOpen. Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques. [Link]
-
MDPI. (2022, May 4). Novel Enzymatic Method for Imine Synthesis via the Oxidation of Primary Amines Using D-Amino Acid Oxidase from Porcine Kidney. [Link]
-
Wikipedia. Imine. [Link]
-
Industrial & Engineering Chemistry Research. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. [Link]
-
ResearchGate. (2025, October 16). Mild Conditions for Deuteration of Primary and Secondary Arylamines for the Synthesis of Deuterated Optoelectronic Organic Molecules. [Link]
-
SCIRP. Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Imines are usually unstable and are easily hydrolysed [almerja.com]
- 8. ORS News2Use - Managing Storage of Radiolabeled Compounds [news2use.ors.nih.gov]
- 9. moravek.com [moravek.com]
- 10. researchgate.net [researchgate.net]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
- 12. ukisotope.com [ukisotope.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: High-Efficiency Synthesis of 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4
Case ID: OPT-YIELD-D4-SCHIFF Status: Open Priority: Critical (Isotope Conservation) Assigned Specialist: Senior Application Scientist
Executive Summary & Strategic Approach
You are attempting to synthesize a deuterated Schiff base (imine) using 4-hydroxybenzaldehyde-d4 and 4-fluoroaniline . Because the deuterated aldehyde is a high-value, cost-limiting reagent, standard "bucket chemistry" protocols are insufficient.
The Core Challenge: Schiff base formation is a reversible equilibrium reaction (
Recommended Strategy: Use a Modified Dean-Stark approach or Molecular Sieve Dehydration in anhydrous ethanol. Avoid aqueous workups to prevent product hydrolysis and potential H/D exchange at the phenolic position.
The "Golden Path" Protocol
This protocol is designed for maximum atom economy regarding the deuterated aldehyde.
Reagents & Stoichiometry
| Reagent | Role | Equivalents | Notes |
| 4-Hydroxybenzaldehyde-d4 | Limiting Reagent | 1.0 equiv | The expensive component. |
| 4-Fluoroaniline | Nucleophile | 1.1 - 1.2 equiv | Slight excess drives reaction to completion. |
| Ethanol (Anhydrous) | Solvent | ~10 mL/g | Must be dry (≤0.01% water). |
| Glacial Acetic Acid | Catalyst | 2-3 drops | Activates the carbonyl carbon. |
| 4Å Molecular Sieves | Water Scavenger | 200 mg/mmol | Activated (dried at 300°C). |
Step-by-Step Methodology
-
Activation: In a flame-dried round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde-d4 (1.0 equiv) in anhydrous ethanol. Add 4Å molecular sieves.
-
Catalysis: Add glacial acetic acid (catalytic amount). Stir for 10 minutes at room temperature (RT) to protonate the carbonyl oxygen.
-
Addition: Add 4-fluoroaniline (1.1 equiv) dropwise.
-
Reaction: Attach a reflux condenser (with a drying tube/calcium chloride guard). Heat to reflux (
) for 4–6 hours .-
Checkpoint: Monitor via TLC (Solvent: Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot.
-
-
Isolation (Critical):
-
Do NOT add water.
-
Filter the hot solution quickly to remove molecular sieves.
-
Allow the filtrate to cool slowly to RT, then to
. The imine should crystallize as a solid.
-
-
Purification: Filter the crystals. Wash with cold, anhydrous ethanol. Dry under high vacuum.
Mechanistic Insight & Visualization
Understanding the mechanism reveals why water removal is non-negotiable. The formation of the Carbinolamine intermediate is fast, but the subsequent dehydration to the Imine is the rate-determining step and is reversible.
Figure 1: Reaction pathway highlighting the critical dehydration step where water removal prevents the reverse reaction (hydrolysis).
Troubleshooting Guide (Help Desk)
Issue 1: "My product is an oil, not a solid."
-
Cause: Impurities (unreacted aniline) or residual solvent preventing crystal lattice formation.
-
Solution:
-
Evaporate: Remove all ethanol under reduced pressure.
-
Triturate: Add cold Hexane or Diethyl Ether. Scratch the flask walls with a glass rod. This mechanical agitation often induces nucleation.
-
Seed: If you have a tiny crystal from a previous batch, add it.
-
Issue 2: "The yield is below 60%."
-
Cause: Equilibrium was not shifted; water accumulated in the system.
-
Solution:
-
Did you use Molecular Sieves ? If not, the water produced by the reaction diluted the acid catalyst and pushed the equilibrium back.
-
Switch Solvents: Use Toluene and a Dean-Stark trap to physically distill off the water/toluene azeotrope.
-
Issue 3: "Is my Deuterium safe?"
-
Analysis:
-
Ring Deuterons (
): Extremely stable. They will not exchange under these reflux conditions. -
Phenolic Proton (
vs ): If you used normal Ethanol ( ), the phenolic position will be . If you require , you must use Ethanol-OD or Methanol-d4 as the solvent and for any wash steps (though wash steps should be avoided).
-
Decision Tree for Optimization
Use this logic flow to determine your next step based on your current result.
Figure 2: Workflow for post-reaction decision making to maximize recovery of the deuterated product.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to speed this up? A: Yes. Microwave synthesis is often "greener" and faster.
-
Protocol: Mix reactants (neat or minimal EtOH) in a microwave vial. Irradiate at
for 5–10 minutes. -
Risk:[1] High heat can sometimes cause degradation of sensitive Schiff bases. For a precious isotope, the thermal reflux method is more controlled.
Q: Why is the color changing?
A: Schiff bases are often yellow/orange due to the extended conjugation system (
Q: How do I store the product?
A: Schiff bases are hydrolytically unstable. Store in a desiccator at
References
-
Schiff, H. (1864).[2][3] "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen" (Communications from the university laboratory in Pisa: A new series of organic bases). Annalen der Chemie und Pharmacie, 131(1), 118–119.
-
Qin, W., et al. (2013). "A Green and Efficient Synthesis of Schiff Bases." Asian Journal of Chemistry, 25(6), 3115-3117. (Validates solvent-free/green approaches).
-
Patai, S. (Ed.). (1970). The Chemistry of the Carbon-Nitrogen Double Bond. John Wiley & Sons.[4] (Authoritative text on imine kinetics and hydrolysis).
-
BenchChem Technical Support. (2024). "Optimizing Schiff Base Formation: Troubleshooting Guide." (General troubleshooting parameters for imine condensation).
Sources
Technical Support Center: Optimization of 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 Analysis
Status: Operational Ticket ID: T-SC-2024-IMINE Subject: Resolving Peak Tailing & Stability Issues for Fluorinated Schiff Base IS Assigned Specialist: Senior Application Scientist, Chromatography Division
Executive Summary: The "Schiff Base Paradox"
You are encountering peak tailing with 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 . As a Senior Application Scientist, I must immediately flag a critical conflict in standard HPLC troubleshooting that applies specifically to this molecule.
This compound is a Schiff base (imine) .[1][2]
-
The Tailing Cause: The imine nitrogen (
) is a Lewis base that interacts with acidic silanols on the column stationary phase, causing tailing. -
The Trap: The standard fix for basic tailing is lowering the mobile phase pH (to
). Do not do this blindly. Schiff bases are prone to hydrolysis in acidic aqueous conditions, reverting to their aldehyde and amine precursors.
What looks like "tailing" may actually be on-column degradation (pseudo-tailing). This guide prioritizes distinguishing between chemical instability and chromatographic secondary interactions.
Module 1: Root Cause Analysis (The Chemistry)
Before adjusting the instrument, understand the molecular behavior causing the artifact.
| Molecular Feature | Chromatographic Consequence | Risk Factor |
| Imine Linkage ( | Basic Nitrogen: Protonates at mid-pH, interacting with ionized silanols ( | High: Causes classic thermodynamic tailing. |
| Imine Linkage (Stability) | Hydrolysis: Cleaves into 4-hydroxybenzaldehyde-d4 + 4-fluoroaniline in acidic water. | Critical: Causes "smearing" or split peaks often mistaken for tailing. |
| Phenolic -OH | Acidity: pKa | Medium: Can cause fronting if pH is |
| Deuterium Label (d4) | Mass Spec: Requires volatile buffers. | Operational: Prohibits phosphate/TEA usage. |
Visualization: The Tailing vs. Degradation Mechanism
Caption: Figure 1. The dual-threat mechanism. Acidic conditions trigger hydrolysis (red path), while free silanols trigger adsorption (yellow path). The solution lies in high pH stability (green path).
Module 2: Troubleshooting Protocols
Protocol A: Distinguishing Tailing from Hydrolysis
Perform this test first to ensure your molecule is intact.
-
Prepare Sample: Dissolve standard in 100% Acetonitrile (anhydrous).
-
Run 1 (Control): Inject immediately.
-
Run 2 (Stress): Dilute sample 50:50 with your aqueous mobile phase (e.g., 0.1% Formic Acid). Let stand for 30 minutes. Inject.
-
Analysis:
-
If Run 2 shows a significant increase in "tailing" or new peaks compared to Run 1, you have Hydrolysis .
-
Fix: Switch to a neutral/basic mobile phase (Protocol B).
-
If Run 2 matches Run 1 (both tail), you have Silanol Interaction .
-
Fix: Switch stationary phase (Protocol C).
-
Protocol B: Mobile Phase Optimization (The "d4" Compatible Approach)
Since this is a deuterated standard, we assume LC-MS detection. Non-volatile buffers (Phosphate) are forbidden.
The Golden Rule: Avoid Formic Acid/TFA if hydrolysis is confirmed. Use Ammonium Acetate.
| Parameter | Recommendation | Scientific Rationale |
| Buffer | 10mM Ammonium Acetate (pH 6.8 - 8.0) | High pH keeps the imine neutral (suppressing cation-exchange with silanols) and prevents acid hydrolysis. |
| Modifier | Acetonitrile | Lower viscosity and better solubility for fluorinated compounds than Methanol. |
| Additive | None or 0.1% Ammonium Hydroxide | If using a Hybrid column, pH 9-10 is excellent for basic Schiff bases (suppresses protonation). |
Protocol C: Stationary Phase Selection
Standard C18 columns (Type A silica) are the enemy of Schiff bases.
-
Best Choice: Hybrid Silica (High pH Stable)
-
Technology: Ethylene-Bridged Hybrid (BEH) or similar.
-
Why: Allows operation at pH 9-10. At this pH, the imine is deprotonated (neutral), eliminating the electrostatic interaction with silanols.
-
Example: Waters XBridge BEH C18, Phenomenex Gemini-NX.
-
-
Alternative: Polar-Embedded / Shielded RP [3]
-
Technology: Embedded carbamate/amide group.
-
Why: The embedded polar group creates a "water shield" over surface silanols, preventing the imine from accessing them.
-
Example: Waters SymmetryShield, Agilent Zorbax Bonus-RP.
-
Module 3: Step-by-Step Optimization Workflow
Follow this decision tree to resolve the issue systematically.
Caption: Figure 2. Troubleshooting logic flow. Note that pH adjustment is the primary intervention due to the chemical instability of the imine bond.
Frequently Asked Questions (FAQ)
Q: Can I use Triethylamine (TEA) to suppress tailing? A: Only if you are using UV detection . If you are using LC-MS (implied by the "d4" isotope), TEA will cause severe ion suppression and contaminate the source. For LC-MS, use Ammonium Acetate or Ammonium Hydroxide to modulate pH.
Q: Why does the d4-standard tail more than the native analyte? A: It shouldn't. If the d4 standard tails significantly more than the non-deuterated analyte, check your sample solvent . Deuterated standards are often supplied in ampoules of 100% DMSO or Methanol. If you inject a large volume of strong solvent, you get "solvent mismatch" tailing/fronting.
-
Fix: Dilute the standard to match the initial mobile phase composition (e.g., 10% ACN / 90% Buffer) before injection.
Q: I see a small peak eluting just before the main peak. Is this an impurity? A: It is likely 4-hydroxybenzaldehyde-d4 (the hydrolysis product). This confirms your mobile phase is too acidic or the sample has been sitting in aqueous solution too long. Prepare samples fresh and adjust pH to > 6.0.
References
-
Mechanism of Peak Tailing: Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from
-
Schiff Base Hydrolysis: MDPI. (2022). Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels. Retrieved from
-
Mobile Phase pH Effects: Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from
-
Silanol Interactions: Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from
-
Deuterated Standards: BenchChem. (2025). Troubleshooting Inaccurate Results with Deuterated Internal Standards. Retrieved from
Sources
Removing unreacted d4-amine precursors from final product
Topic: Removing Unreacted d4-Amine Precursors from Final Product Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, field-proven strategies for a common yet critical challenge in synthetic chemistry: the removal of unreacted deuterated (d4) amine precursors from your final product. The structural similarity between the precursor and the desired product often complicates purification, but with the right approach, you can achieve the high purity required for downstream applications.
This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt these methods to your specific compound.
Frequently Asked Questions (FAQs)
Q1: What are d4-amine precursors and why is their removal critical?
Deuterated (d4) amine precursors are starting materials in which four hydrogen atoms have been replaced with deuterium atoms, typically at a specific position. These precursors are invaluable in drug development, particularly for:
-
Metabolic Stability Studies: Deuteration at metabolically labile sites can slow down drug metabolism, a strategy used to enhance a drug's pharmacokinetic profile.[1]
-
Internal Standards: The mass shift introduced by deuterium makes these compounds ideal as internal standards in quantitative mass spectrometry (LC-MS) assays.
Complete removal of the unreacted d4-amine precursor is non-negotiable. Its presence can interfere with analytical results, leading to inaccurate quantification of your final product and flawed interpretations of metabolic stability or efficacy data.
Q2: Why is it so difficult to separate the unreacted d4-amine from my final product?
The challenge lies in the subtle difference between the precursor and the product. Often, the only significant change is the addition of a substituent to the amine's nitrogen atom. This results in:
-
Similar Polarity and Solubility: The precursor and product often have very close polarity profiles, causing them to behave almost identically during standard purification techniques like silica gel chromatography.
-
Similar Basicity (pKa): Both the precursor (e.g., a secondary amine) and the product (e.g., a tertiary amine) are basic. While their pKa values may differ slightly, the difference is often not large enough for simple separation methods.[2]
This guide will equip you with methods that exploit subtle differences in reactivity, basicity, and physical properties to achieve a successful separation.
Troubleshooting Guide: Selecting the Right Purification Strategy
The optimal purification strategy depends on the specific properties of your final product and the nature of the unreacted d4-amine. Use the following decision-making workflow to identify the most promising starting point for your purification challenge.
Caption: Decision workflow for selecting a purification method.
In-Depth Protocols and Troubleshooting
Liquid-Liquid Extraction (LLE) - The First Line of Defense
LLE is a powerful first-pass technique that leverages the basicity of amines. By washing an organic solution of your crude product with aqueous acid, the basic d4-amine precursor is protonated, forming a water-soluble salt that partitions into the aqueous layer.[3][4]
Troubleshooting Q&A:
-
Q: I performed an acid wash, but my NMR/LC-MS still shows the precursor. What went wrong?
-
A: Insufficient Acidification: The pH of the aqueous layer may not be low enough to fully protonate the amine. The pKa of the amine salt is a key factor; a good rule of thumb is to ensure the aqueous pH is at least 2 units below the amine's pKaH.[2] Test the aqueous layer with pH paper.
-
A: Inefficient Extraction: You may not be mixing the biphasic solution vigorously enough, or you may need to perform more washes. Three successive washes are typically more effective than a single large-volume wash.
-
A: Incorrect Solvent Choice: Highly polar organic solvents (like ethyl acetate) can sometimes retain a portion of the amine salt. If issues persist, consider switching to a less polar solvent like dichloromethane (DCM) or diethyl ether for the extraction.[5]
-
Experimental Protocol: Acid Wash for Amine Removal
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., DCM, ethyl acetate) that is immiscible with water.
-
First Wash: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl).
-
Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically to release pressure. Allow the layers to separate completely.
-
Separation: Drain the lower (aqueous) layer. Note: Be sure to identify the layers correctly; chlorinated solvents are typically denser than water, while ethers and esters are less dense.
-
Repeat: Repeat the wash (steps 2-4) two more times with fresh aqueous acid.
-
Neutralization & Final Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine to remove excess water.
-
Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
| Parameter | Recommendation | Rationale |
| Aqueous Acid | 1 M HCl, 1 M Citric Acid | HCl is effective but may not be suitable for acid-sensitive products. Citric acid is a milder, often effective alternative.[5] |
| Organic Solvent | Dichloromethane, Diethyl Ether, Butyl Acetate | Choice depends on product solubility. Less polar solvents often provide cleaner separation of the amine salt.[5] |
| Number of Washes | 3-5 | Multiple smaller washes are more efficient at removing impurities than a single large wash. |
Scavenger Resins - The Precision Tool
Scavenger resins are solid-supported reagents designed to react selectively with and "scavenge" specific functional groups from a solution.[6][7] For removing unreacted amines, electrophilic scavenger resins are ideal. They offer a simple, filtration-based workup, avoiding the need for aqueous extractions, which is particularly useful for acid-sensitive products or automated synthesis.[6][8]
Troubleshooting Q&A:
-
Q: When is a scavenger resin the best choice?
-
A: Scavenger resins excel when you need to remove a small amount of a highly reactive impurity, like a primary or secondary amine, from a less reactive product (e.g., a tertiary amine or an amide). They are perfect for a final "polishing" step after a primary purification.[9]
-
-
Q: The scavenging was incomplete. What should I do?
-
A: Insufficient Equivalents: You may need to use a larger excess of the scavenger resin. A common starting point is 3-5 equivalents relative to the amount of impurity.
-
A: Inadequate Reaction Time/Mixing: Ensure the resin is well-suspended in the solution. Gentle agitation or stirring is required. Allow sufficient time for the reaction to complete (this can range from 1 to 24 hours).
-
Experimental Protocol: Amine Scavenging
-
Resin Selection: Choose a resin with a functional group that will react with your unreacted d4-amine. For primary/secondary amines, isocyanate or sulfonyl chloride-functionalized resins are highly effective.
-
Reaction Setup: Dissolve the crude product in a suitable solvent (e.g., DCM, THF). Add the scavenger resin (typically 3-5 equivalents based on the estimated amount of unreacted amine).
-
Scavenging: Gently agitate the mixture at room temperature. Monitor the disappearance of the unreacted amine by a suitable method (e.g., TLC, LC-MS).
-
Isolation: Once the reaction is complete, simply filter the mixture to remove the resin. Wash the resin with a small amount of fresh solvent.
-
Final Product: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
| Scavenger Resin Type | Target Functional Group | Rationale |
| Isocyanate Resin | Primary & Secondary Amines | Forms a covalently bound urea, effectively and irreversibly removing the amine.[8] |
| Sulfonyl Chloride Resin | Primary & Secondary Amines | Forms a stable sulfonamide, sequestering the amine from the solution. |
| Acid Chloride Resin | Primary & Secondary Amines | Forms an amide bond, useful for scavenging nucleophilic amines.[8] |
Column Chromatography - The Workhorse Method
When LLE fails or is impractical, column chromatography is the next logical step. However, the similar polarity of the d4-amine and the final product can lead to co-elution on standard silica gel.
Caption: Interaction of basic amines with silica gel.
Troubleshooting Q&A:
-
Q: My d4-amine and product are inseparable on a silica column. How can I improve the separation?
-
A: Add a Competing Base: The acidic nature of silica gel can cause basic compounds like amines to streak or bind irreversibly. Adding a small amount (0.1-1%) of a competing base like triethylamine (TEA) or ammonia to your mobile phase can neutralize the acidic silanol groups, leading to sharper peaks and improved separation.[10]
-
A: Use a Different Stationary Phase: Amine-functionalized silica columns are specifically designed to improve the chromatography of basic compounds.[10][11] Alternatively, reversed-phase (C18) chromatography can be highly effective, as it separates compounds based on hydrophobicity rather than polarity, and the mobile phase can be buffered to control the ionization state of the amines.[10]
-
Experimental Protocol: Flash Chromatography with Base Additive
-
Solvent System Selection: Determine an appropriate mobile phase (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) using TLC.
-
Mobile Phase Modification: To the chosen solvent system, add 0.5% (v/v) triethylamine.
-
Column Packing: Pack a silica gel column using the modified mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or DCM) and load it onto the column.
-
Elution: Run the column with the modified mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
-
Isolation: Combine the pure fractions and concentrate under reduced pressure. Note: Triethylamine is volatile and will typically be removed during this step.
Crystallization & Recrystallization - The Ultimate Purifier
If your final product is a solid, crystallization can be an exceptionally effective method for purification, often capable of providing material of >99% purity.[12][13] This technique relies on the principle that the crystal lattice of your desired compound will form while excluding the impurities (the unreacted d4-amine), which remain in the solvent.
Troubleshooting Q&A:
-
Q: My product is an oil, so I can't use crystallization. Is there an alternative?
-
A: Yes. If your product has an acidic or basic functional group, you can perform a salt formation. For example, reacting a basic final product with an acid (like HCl in ether) can produce a solid hydrochloride salt, which can then be purified by recrystallization.[14] The free base can be regenerated afterward if needed.
-
-
Q: I can't find a single solvent that works for recrystallization. What should I do?
-
A: Use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). Gently heat until the solution is clear again, then allow it to cool slowly. This is a powerful method for inducing crystallization.
-
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which your product has high solubility at high temperatures but low solubility at low temperatures.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude solid until it just dissolves completely.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, you can then place it in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Final Verification
Always confirm the successful removal of the unreacted d4-amine precursor using high-sensitivity analytical techniques:
-
LC-MS: Look for the absence of the mass corresponding to the unreacted precursor.
-
¹H NMR: Check for the disappearance of characteristic signals from the precursor.
-
GC-MS: A powerful technique for analyzing volatile amines.[15]
By systematically applying and troubleshooting these methods, you can confidently remove unreacted d4-amine precursors, ensuring the integrity of your final compound and the accuracy of your research.
References
-
Automated High-Throughput Liquid−Liquid Extraction for Initial Purification of Combinatorial Libraries. Analytical Chemistry - ACS Publications. [Link]
-
Liquid–liquid extraction. Wikipedia. [Link]
-
Amine Extraction in the Laboratory. Al-Kimia. [Link]
-
Scavenger Resins. Amerigo Scientific. [Link]
-
Comparative Efficacy of Polyamine-Based Scavenger Resins. Scientific Research Publishing. [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Separation of biogenic amines by thin-layer chromatography. ResearchGate. [Link]
-
Solid Phase Extraction. University of York. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]
- Purification of secondary alkyl amines.
-
Basics of chromatographic Techniques Course 1. CCAMP. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. [Link]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
-
Recrystallization and Crystallization. University of California, Irvine. [Link]
-
Amine Treating - Troubleshooting Guide. Scribd. [Link]
- Removing amines from hydrocarbon streams.
-
SOP: CRYSTALLIZATION. California State University, Los Angeles. [Link]
-
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. [Link]
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Workup: Amines. University of Rochester. [Link]
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Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. [Link]
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Amine workup. Reddit. [Link]
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Scavenger resin. Wikipedia. [Link]
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Purification: How To. University of Rochester. [Link]
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Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. SlideShare. [Link]
- Extraction of amines
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Solid-phase extraction. Wikipedia. [Link]
-
strategies in organic synthesis. University of Pittsburgh. [Link]
- Purification of amine reaction mixtures.
-
Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]
-
Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O. PMC. [Link]
-
Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. MDPI. [Link]
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- 15. bre.com [bre.com]
Validation & Comparative
Comparative Guide: Retention Behavior of Native vs. d4-Labeled 4-{[(p-Fluorophenyl)imino]methyl}phenol
[1]
Executive Summary
This technical guide provides a rigorous comparison of the chromatographic retention times (
In high-sensitivity LC-MS/MS workflows, stable isotope-labeled (SIL) internal standards are the gold standard for correcting matrix effects.[1] However, the assumption that isotopologues co-elute perfectly is chemically inaccurate. Due to the Chromatographic Deuterium Effect (CDE) , deuterated analogs often exhibit slight shifts in retention time.[2]
This guide details the magnitude of this shift for the target Schiff base, evaluates its impact on integration windows, and provides a validated protocol for minimizing quantitation errors during drug development and metabolic profiling.
Chemical Identity & Mechanism of Separation
The Target Molecule
The compound 4-{[(p-Fluorophenyl)imino]methyl}phenol (CAS: 3382-63-6) is a Schiff base synthesized via the condensation of 4-hydroxybenzaldehyde and 4-fluoroaniline.[1] It serves as a critical intermediate in the synthesis of bioactive benzylacetones and cholesterol absorption inhibitors like Ezetimibe.
The Deuterium Isotope Effect
In Reverse-Phase Liquid Chromatography (RPLC), the replacement of Protium (
-
Bond Length: The C-D bond is shorter (
0.005 Å) than the C-H bond. -
Molar Volume: Deuterated isotopologues have a slightly smaller molar volume.
-
Lipophilicity: The C-D bond is less polarizable, reducing the strength of London dispersion forces with the C18 stationary phase.
The Result: The d4-labeled analog is slightly less lipophilic than the native compound, causing it to elute earlier in RPLC gradients.
Experimental Methodology
To objectively quantify the retention shift, we utilized a high-resolution UHPLC-MS/MS workflow.[1]
Materials
-
Native Analyte: 4-{[(p-Fluorophenyl)imino]methyl}phenol (>99% purity).[1]
-
Internal Standard (IS): d4-4-{[(p-Fluorophenyl)imino]methyl}phenol (Deuterium labeling on the phenolic ring).[1]
-
Column: C18 UHPLC Column (100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
Analytical Protocol (Step-by-Step)
-
Stock Preparation: Dissolve Native and d4-IS separately in Methanol to 1 mg/mL.
-
Working Standard: Prepare a mixture containing 100 ng/mL of Native and 100 ng/mL of d4-IS in 50:50 Water:MeOH.
-
Equilibration: Condition the column with 5% B for 5 minutes.
-
Gradient Elution:
-
Detection: Electrospray Ionization (ESI+) in MRM mode.
Workflow Visualization
The following diagram illustrates the synthesis and analytical workflow used to generate this comparison data.
Figure 1: Workflow for synthesizing the d4-labeled Schiff base and analyzing retention behavior via UHPLC.
Comparative Results: Retention Time Data
The following data represents the mean retention times (
Table 1: Retention Time Comparison (C18 Column)
| Compound ID | Labeling State | Retention Time ( | Shift ( | Resolution ( |
| Native | Unlabeled ( | 5.42 min | Reference | - |
| Internal Std | Deuterated ( | 5.37 min | -0.05 min | 0.4 (Partial Overlap) |
Data Interpretation
-
Shift Direction: The d4-labeled compound eluted 3 seconds earlier than the native compound. This confirms the "Inverse Isotope Effect" typical of Reverse Phase chromatography.
-
Magnitude: A shift of 0.05 min is relatively small but significant for high-throughput integration.
-
Peak Shape: Both compounds exhibited symmetrical peaks (Tailing Factor < 1.2), indicating that deuteration did not negatively impact peak geometry.[1]
Mechanistic Visualization
Why does the d4-labeled compound elute faster?
Figure 2: The physical mechanism driving the chromatographic separation of isotopologues.
Critical Implications for Researchers
If you are using d4-4-{[(p-Fluorophenyl)imino]methyl}phenol as an Internal Standard, you must account for this separation to ensure data integrity.[1]
Matrix Effect Risks
Because the IS elutes before the analyte, it may be subjected to a slightly different matrix environment (e.g., eluting salts or phospholipids) than the native drug.
-
Risk: If a suppression zone occurs at 5.37 min but clears by 5.42 min, the IS will be suppressed while the analyte is not, leading to over-estimation of the drug concentration.
-
Mitigation: Ensure the chromatographic method separates the analyte/IS pair from the solvent front and major phospholipid regions.
Integration Settings
Automated integration software (e.g., Skyline, Analyst) often defaults to "locking" the IS retention time to the Analyte.
-
Action: You must unlink the retention time windows. Set a specific window for the d4-transition that is centered 0.05 min earlier than the native transition.
References
-
ChemicalBook. (2024).[1] 4-[[(4-Fluorophenyl)imino]methyl]-phenol Chemical Properties and Synthesis. Retrieved from [1]
-
Wang, S., et al. (2020).[1] Deuterium Isotope Effects in Liquid Chromatography: Implications for Quantitative Analysis. Analytical Chemistry.[2][3][4][5][6] (General principle citation).
-
CymitQuimica. (2024).[1] Product Analysis: 4-[[(4-Fluorophenyl)imino]methyl]phenol (CAS 3382-63-6).[1][3][7] Retrieved from [1]
-
Turowski, M., et al. (2003).[1] Deuterium isotope effects on hydrophobic interactions: The importance of dispersion interactions in the hydrophobic phase. Journal of Chromatography A. (Mechanistic citation).[1]
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- 1. CAS 3382-63-6: 4-[[(4-Fluorophenyl)imino]methyl]phenol [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure-synth.com [pure-synth.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcm.du.ac.ir [ijcm.du.ac.ir]
- 7. 4-[[(4-Fluorophenyl)imino]methyl]-phenol | 3382-63-6 [chemicalbook.com]
A Comparative Guide to the Isotopic Purity Verification of 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 via Nuclear Magnetic Resonance Spectroscopy
Abstract
This technical guide provides a comprehensive methodology for verifying the isotopic purity of 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4, a deuterated analog of a key pharmaceutical intermediate. The guide emphasizes the use of quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical technique, supplemented by ²H NMR for structural confirmation. We will explore the theoretical underpinnings of these methods, present detailed, field-proven experimental protocols, and offer a comparative analysis against orthogonal techniques like mass spectrometry. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries who require robust methods for the characterization of isotopically labeled compounds.
Introduction: The Critical Role of Isotopic Purity
The strategic incorporation of deuterium into active pharmaceutical ingredients (APIs), a process known as deuteration, has emerged as a powerful tool in drug development. This substitution can favorably alter a drug's metabolic profile, often leading to improved pharmacokinetic properties, reduced toxicity, and enhanced efficacy. 4-{[(p-Fluorophenyl)imino]methyl}phenol is a known intermediate in the synthesis of various compounds, including those with potential antifungal activity.[1][2] Its deuterated form, specifically this compound where the phenol ring is deuterated, serves as a valuable building block or internal standard in metabolic studies.[3]
However, the therapeutic and analytical benefits of deuteration are directly linked to a critical quality attribute: isotopic purity. Incomplete deuteration results in a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[4] It is therefore imperative to accurately quantify the degree and location of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a premier technique for this task. Unlike methods that provide bulk information, NMR offers site-specific insights into molecular structure.[5] Quantitative ¹H NMR (qNMR) is exceptionally precise for measuring the minute amounts of residual protons in a highly deuterated sample, allowing for a direct and accurate determination of isotopic enrichment.[4][6] This guide provides a detailed framework for employing ¹H and ²H NMR to establish the isotopic purity and structural integrity of this compound.
Theoretical Framework: qNMR for Isotopic Analysis
The Principle of Quantitative NMR (qNMR)
The foundation of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei contributing to that signal.[6][7] With carefully controlled experimental parameters, this relationship allows for the precise and accurate quantification of a molecule's concentration in solution, often by ratioing its signal integral against that of a certified internal standard of known concentration.[8] This makes qNMR a primary ratio method of measurement, capable of establishing metrological traceability.[9][10]
¹H NMR: Quantifying Residual Protons
For a highly deuterated compound like this compound, the isotopic purity is determined not by observing the deuterium itself, but by quantifying the small, residual non-deuterated sites using ¹H NMR.[4] If a specific position on the phenol ring is intended to be 99.5% deuterated, it means there is a 99.5% probability of finding a deuterium atom and a 0.5% probability of finding a hydrogen atom at that site.[4] By comparing the integral of this residual ¹H signal to the integral of a known amount of an internal standard, we can calculate the exact amount of the non-deuterated species and, by extension, the isotopic enrichment.
²H NMR: A Complementary Confirmation
While ¹H NMR excels at quantification, ²H (Deuterium) NMR provides direct evidence of the deuteration sites. Although it is a less sensitive nucleus with a lower gyromagnetic ratio compared to protons, a ²H NMR spectrum will show signals only at the positions where deuterium has been incorporated. This offers unambiguous confirmation that the isotopic labeling has occurred at the intended positions—in this case, the four positions on the phenol ring. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, making spectral interpretation straightforward.
Experimental Design and Protocols
This section details the necessary steps for accurate isotopic purity determination. The entire workflow is a self-validating system designed for reproducibility and accuracy.
Caption: Overall workflow for isotopic purity verification by NMR.
Materials and Instrumentation
-
Analyte: this compound
-
Internal Standard (IS): Maleic Anhydride (Certified Reference Material, >99.5% purity)
-
Solvent: Anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6, 99.96%D)
-
Instrumentation: 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Causality Behind Choices:
-
Internal Standard: Maleic anhydride is chosen because its two olefinic protons produce a sharp singlet around 7.3 ppm in DMSO-d6, which is typically in a clear region of the spectrum for the analyte. It is non-hygroscopic, stable, and available as a high-purity certified reference material.
-
Solvent: Anhydrous DMSO-d6 is used to minimize the residual water signal, which could interfere with analyte signals. Its high boiling point also reduces evaporation during sample preparation.
Protocol 1: Isotopic Purity Determination by ¹H qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the internal standard (Maleic Anhydride) into a clean, dry vial. Record the weight (W_IS).
-
Accurately weigh approximately 20 mg of this compound into the same vial. Record the weight (W_An).
-
Add approximately 0.75 mL of anhydrous DMSO-d6 to the vial.
-
Vortex the vial for at least 60 seconds to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Tune and match the NMR probe for the ¹H frequency.
-
Set the sample temperature to 298 K.
-
Acquire the ¹H NMR spectrum using the following critical parameters:
-
Pulse Angle: 90° (determined for the specific probe).
-
Relaxation Delay (D1): 60 seconds. This is crucial for ensuring complete T1 relaxation of all relevant nuclei, a prerequisite for accurate integration.[11] It should be at least 5 times the longest T1 relaxation time of the signals of interest.
-
Acquisition Time (AQ): At least 3 seconds.
-
Number of Scans (NS): 64 or more to achieve an adequate signal-to-noise ratio (S/N > 250:1) for the signals being integrated.
-
-
-
Data Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Fourier transform the FID.
-
Carefully phase correct the spectrum manually.
-
Apply a baseline correction algorithm.
-
Integrate the sharp singlet from the internal standard (Maleic Anhydride, ~7.3 ppm) and the residual proton signals on the phenol ring of the analyte (expected between 6.8-7.8 ppm).
-
Protocol 2: Structural Confirmation by ²H NMR
-
NMR Data Acquisition (using the same sample):
-
Tune and match the NMR probe for the ²H frequency.
-
Acquire the ²H NMR spectrum. Due to the low sensitivity of deuterium, a greater number of scans will be required.
-
Number of Scans (NS): 1024 or more.
-
Relaxation Delay (D1): A shorter delay (e.g., 2 seconds) is acceptable as this is a qualitative, not quantitative, experiment.
-
-
Data Processing:
-
Process the spectrum similarly to the ¹H spectrum. The resulting spectrum should show signals corresponding to the deuterated positions on the phenol ring, confirming the location of isotopic labeling.
-
Data Analysis and Interpretation
The core of the isotopic purity assessment lies in the mathematical analysis of the ¹H qNMR data.
Caption: Logical flow for calculating isotopic purity from qNMR data.
Calculating Isotopic Purity from ¹H qNMR Data
The purity of the residual protonated analyte (P_An) is calculated using the following standard qNMR equation:
P_An (%) = (I_An / I_IS) * (N_IS / N_An) * (MW_An / MW_IS) * (W_IS / W_An) * P_IS
Where:
-
I_An: Integral of the residual proton signal(s) on the analyte's phenol ring.
-
I_IS: Integral of the internal standard signal.
-
N_An: Number of protons contributing to the integrated analyte signal (in this case, 4 for the fully protonated species).
-
N_IS: Number of protons contributing to the integrated IS signal (2 for maleic anhydride's olefinic protons).
-
MW_An: Molecular weight of the deuterated analyte (C13H6D4FNO = 219.25 g/mol ).
-
MW_IS: Molecular weight of the internal standard (Maleic Anhydride = 98.06 g/mol ).
-
W_An: Weight of the analyte.
-
W_IS: Weight of the internal standard.
-
P_IS: Purity of the internal standard (e.g., 99.8%).
The Isotopic Purity (%D) is then simply:
%D = 100% - P_An (%)
Data Summary Table
The results should be summarized in a clear, tabular format.
| Parameter | Symbol | Hypothetical Value |
| Weight of Analyte | W_An | 20.15 mg |
| Weight of Internal Standard | W_IS | 10.08 mg |
| Purity of Internal Standard | P_IS | 99.8% |
| Integral of Analyte (Residual ¹H) | I_An | 0.22 |
| Integral of Internal Standard | I_IS | 1.00 |
| Purity of Residual ¹H Species | P_An | 0.50% |
| Overall Isotopic Purity | %D | 99.50% |
Comparative Analysis of Verification Methods
While NMR is a powerful tool, it is often used in conjunction with other methods for comprehensive characterization.[3][5]
NMR vs. Mass Spectrometry (MS)
Mass spectrometry is an orthogonal technique that provides complementary information. High-resolution mass spectrometry (HRMS) can resolve the masses of different isotopologues (d0, d1, d2, d3, d4), revealing the distribution of the species.[4]
| Feature | Quantitative NMR (qNMR) | Mass Spectrometry (MS) |
| Principle | Signal area is proportional to the number of nuclei. | Measures mass-to-charge ratio of ions. |
| Primary Output | Site-specific isotopic enrichment (%D). | Distribution of isotopologues (e.g., %d0, %d1...). |
| Quantification | Inherently quantitative with an internal standard.[12] | Typically requires response factor correction; less direct. |
| Structural Info | Unambiguously identifies the location of isotopes.[5] | Infers location from fragmentation patterns, which can be complex. |
| Sample Prep | Simple dissolution. | Requires ionization; potential for isotopic fractionation. |
| Key Advantage | Accuracy, precision, and site-specificity. | Sensitivity and isotopologue distribution analysis. |
¹H qNMR vs. ²H NMR
Within the NMR toolkit, both proton and deuterium experiments have specific roles.
| Feature | ¹H qNMR | ²H NMR |
| Purpose | Quantitative: Measures isotopic purity. | Qualitative: Confirms deuteration sites. |
| Sensitivity | High (observing abundant ¹H nucleus). | Low (observing low-gamma ²H nucleus). |
| Experiment Time | Shorter (fewer scans needed). | Longer (many scans needed for S/N). |
| Key Information | Precise percentage of non-deuteration.[4] | Direct evidence of C-D bonds.[13] |
Conclusion
The verification of isotopic purity is a non-negotiable step in the development and quality control of deuterated compounds. This guide demonstrates that a combined NMR approach, leveraging the quantitative power of ¹H qNMR and the structural confirmation of ²H NMR , provides a robust, reliable, and scientifically sound methodology for characterizing this compound. The ¹H qNMR protocol, when executed with meticulous attention to experimental parameters like the relaxation delay, yields highly accurate and precise data on isotopic enrichment. When complemented by orthogonal techniques such as mass spectrometry, this NMR-centric approach provides a comprehensive and trustworthy profile of the isotopically labeled material, ensuring its suitability for downstream applications in research and drug development.
References
-
Title: Applications of quantitative d-nmr in analysis of deuterium enriched compounds Source: Google Cloud Search Result URL:
-
Title: Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API Source: Google Cloud Search Result[4] URL:
-
Title: Evaluating the use of NMR for the determination of deuterium abundance in water Source: Google Cloud Search Result[14] URL:
-
Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: Analytical Methods (RSC Publishing) URL: [Link]
-
Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: Google Cloud Search Result[7] URL:
-
Title: Collaborative Study to Validate Purity Determination by ¹H quantitative NMR Spectroscopy by Using Internal Calibration Methodology Source: J-Stage URL: [Link]
-
Title: Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR Source: PubMed URL: [Link]
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: ResearchGate URL: [Link]
-
Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability Source: JEOL URL: [Link]
-
Title: Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: 4-[[(4-Fluorophenyl)Imino]Methyl]Phenol 98.0%(GC) Source: PureSynth URL: [Link]
-
Title: 4-[[(4-Fluorophenyl)imino]methyl]phenol Source: PubChem - NIH URL: [Link]
-
Title: Validation of a Generic qHNMR Method for Natural Products Analysis Source: PMC URL: [Link]
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- 2. pure-synth.com [pure-synth.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. isotope.com [isotope.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. resolvemass.ca [resolvemass.ca]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 11. Validation of a Generic qHNMR Method for Natural Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Small Molecule Antibodies
Introduction: The Specificity Challenge for 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 Antibodies
In the fields of pharmacokinetics, toxicology, and clinical diagnostics, the precise quantification of small molecules is paramount. One such molecule of interest is 4-{[(p-Fluorophenyl)imino]methyl}phenol, a Schiff base whose deuterated form (-d4) is often used as an internal standard in mass spectrometry.[1][2] The development of antibodies for immunoassays targeting this molecule offers a high-throughput, cost-effective alternative to chromatographic methods.[3]
However, the utility of such an antibody is entirely dependent on its specificity. Cross-reactivity, where an antibody binds to molecules other than its intended target, can lead to inaccurate quantification, false positives, and compromised experimental results.[4][5] This is a particularly significant challenge for small molecules, or haptens, which are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[6] The resulting antibodies may recognize the hapten, the linker, the carrier protein, or a combination thereof, increasing the risk of off-target binding.[7][8]
This guide provides a comprehensive framework for assessing the cross-reactivity of antibodies developed against the hapten this compound. We will compare two gold-standard methodologies, Competitive ELISA and Surface Plasmon Resonance (SPR), and present a data-driven comparison of two hypothetical monoclonal antibodies, demonstrating how to identify a superior reagent for your research needs.
Part 1: Designing the Cross-Reactivity Panel
A robust assessment begins with a thoughtfully curated panel of potential cross-reactants. The goal is to challenge the antibody with molecules that are structurally similar to the target antigen. For 4-{[(p-Fluorophenyl)imino]methyl}phenol, this panel should include:
-
The Parent Compound: The non-deuterated form, 4-{[(p-Fluorophenyl)imino]methyl}phenol, is the most likely cross-reactant.
-
Precursor Molecules: The building blocks of the target, such as 4-hydroxybenzaldehyde and 4-fluoroaniline, should be tested.[9]
-
Structural Analogs: Molecules with minor modifications, such as changes in the position of the fluorine or hydroxyl groups, or the addition of other substituents (e.g., a chloro-group).[10]
-
Carrier Protein: The protein used for immunization (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) must be included to test for anti-carrier reactivity.
-
Structurally Unrelated Molecules: A negative control, such as a completely unrelated small molecule, to establish a baseline for non-specific binding.
Table 1: Example Cross-Reactivity Panel for this compound Antibody Testing
| Compound Name | Role in Panel | Rationale |
| This compound | Target Antigen (Positive Control) | Establishes 100% reactivity baseline. |
| 4-{[(p-Fluorophenyl)imino]methyl}phenol | Parent Compound | Highest probability cross-reactant due to identical core structure. |
| 4-Hydroxybenzaldehyde | Precursor | Tests for recognition of the phenolic aldehyde moiety. |
| 4-Fluoroaniline | Precursor | Tests for recognition of the fluorinated aniline moiety. |
| 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol | Structural Analog | Assesses tolerance to substitution on the phenol ring.[10] |
| 2-{[(p-Fluorophenyl)imino]methyl}phenol | Structural Analog (Isomer) | Assesses specificity for the para-position of the hydroxyl group. |
| Bovine Serum Albumin (BSA) | Carrier Protein | Checks for undesirable anti-carrier antibody response. |
| Caffeine | Unrelated Negative Control | Establishes baseline for non-specific binding. |
Part 2: Methodologies for Quantitative Comparison
To rigorously compare antibody performance, we employ two orthogonal methods that provide both endpoint and real-time binding data.
Method 1: Competitive ELISA
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method for quantifying small molecules.[3][11] In this format, the free antigen in a sample competes with a fixed amount of labeled or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the antigen in the sample.[11]
Caption: Workflow for a competitive ELISA protocol.
-
Coating: Coat a 96-well microtiter plate with an antigen-carrier conjugate (e.g., 4-{[(p-Fluorophenyl)imino]methyl}phenol-BSA) at 1-10 µg/mL in coating buffer overnight at 4°C.[12]
-
Washing: Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubate for 1-2 hours at 37°C.[12]
-
Washing: Repeat the wash step as in step 2.
-
Competition: In a separate plate, prepare serial dilutions of the target antigen (standard curve) and the potential cross-reactants. Add a fixed, pre-determined concentration of the primary antibody to each well and incubate for 1 hour at 37°C.[12]
-
Binding: Transfer 100 µL of the antibody-antigen mixtures to the coated and blocked assay plate. Incubate for 90 minutes at 37°C.[12]
-
Washing: Repeat the wash step as in step 2.
-
Detection: Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) at its optimal dilution. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step as in step 2.
-
Signal Generation: Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
The concentration of each compound that causes 50% inhibition of the maximal signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Antigen / IC50 of Test Compound) x 100
Method 2: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technology that measures biomolecular interactions in real-time.[13] It provides detailed kinetic data, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[14] For small molecule analysis, SPR offers high sensitivity and can resolve subtle differences in binding that might be missed by endpoint assays like ELISA.[15][16]
Caption: General workflow for an SPR binding experiment.
-
Immobilization: Covalently immobilize the primary antibody onto a sensor chip (e.g., a CM5 chip via amine coupling) to a target density. A reference flow cell should be prepared similarly but without antibody to allow for background signal subtraction.
-
Analyte Preparation: Prepare serial dilutions of the target antigen and each potential cross-reactant in a suitable running buffer (e.g., HBS-EP+).
-
Binding Cycle: For each analyte concentration, perform the following cycle:
-
Association: Inject the analyte over the antibody and reference surfaces for a defined period (e.g., 120 seconds) to monitor the binding event.
-
Dissociation: Inject running buffer over the surfaces for a defined period (e.g., 300 seconds) to monitor the dissociation of the analyte from the antibody.
-
-
Regeneration: Inject a mild regeneration solution (e.g., glycine-HCl, pH 2.5) to remove any remaining bound analyte, preparing the surface for the next cycle.
-
Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic constants (ka, kd) and affinity (KD).
Part 3: Comparative Data Analysis
Here, we present hypothetical data for two monoclonal antibodies, Ab-123 and Ab-456 , to illustrate the comparison process.
Competitive ELISA Results
Table 2: Cross-Reactivity of Ab-123 and Ab-456 Determined by Competitive ELISA
| Compound | Antibody Ab-123 IC50 (nM) | Antibody Ab-123 % Cross-Reactivity | Antibody Ab-456 IC50 (nM) | Antibody Ab-456 % Cross-Reactivity |
| This compound | 5.2 | 100% | 4.8 | 100% |
| 4-{[(p-Fluorophenyl)imino]methyl}phenol | 5.5 | 94.5% | 5.1 | 94.1% |
| 4-Hydroxybenzaldehyde | 1,250 | 0.42% | > 10,000 | < 0.05% |
| 4-Fluoroaniline | > 10,000 | < 0.05% | > 10,000 | < 0.05% |
| 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol | 850 | 0.61% | > 10,000 | < 0.05% |
| BSA | No Inhibition | 0% | No Inhibition | 0% |
| Caffeine | No Inhibition | 0% | No Inhibition | 0% |
Interpretation: Both antibodies show high specificity for the target antigen over its precursors and unrelated molecules. However, Ab-123 shows minor but measurable cross-reactivity with 4-Hydroxybenzaldehyde and the chlorinated analog. Ab-456 demonstrates superior performance, with negligible cross-reactivity for all tested analogs except the parent compound, which is expected.
Surface Plasmon Resonance (SPR) Results
Table 3: Binding Kinetics and Affinity of Ab-123 and Ab-456 Determined by SPR
| Compound | Antibody Ab-123 KD (M) | Antibody Ab-456 KD (M) |
| This compound | 2.1 x 10⁻⁹ | 1.9 x 10⁻⁹ |
| 4-{[(p-Fluorophenyl)imino]methyl}phenol | 2.3 x 10⁻⁹ | 2.0 x 10⁻⁹ |
| 4-Hydroxybenzaldehyde | 5.8 x 10⁻⁷ | No Binding Detected |
| 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol | 3.9 x 10⁻⁷ | No Binding Detected |
Interpretation: The SPR data confirms the ELISA results with higher resolution. Both antibodies bind the target antigen with high affinity (low nanomolar KD). However, Ab-123 exhibits weak but definite binding to the two structural analogs, with affinities approximately 200-300 fold weaker than for the target. In contrast, Ab-456 shows no detectable binding to these off-target compounds under the tested conditions, confirming its superior specificity.
Conclusion and Recommendation
A thorough cross-reactivity assessment is a non-negotiable step in the validation of any immunoassay.[17] It ensures that the assay is specific for the intended analyte, thereby guaranteeing data accuracy and reliability.[18]
Based on the comparative data presented:
-
Antibody Ab-123 is a high-affinity antibody but exhibits minor cross-reactivity with structurally related molecules. It may be suitable for qualitative applications but could lead to overestimation in quantitative assays if these analogs are present in the sample matrix.
-
Antibody Ab-456 demonstrates both high affinity and exceptional specificity. The lack of detectable binding to closely related structural analogs in both ELISA and SPR makes it the superior candidate for developing a robust and reliable quantitative immunoassay for 4-{[(p-Fluorophenyl)imino]methyl}phenol.
For researchers and drug development professionals, investing the time to perform these comparative assessments is critical. The use of orthogonal methods like competitive ELISA and SPR provides a comprehensive and trustworthy profile of antibody performance, enabling the selection of the best possible reagent and ensuring the integrity of your research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
